1-Aminocyclobutanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVMQPGKVHSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176811 | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19318 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
117259-24-2, 22264-50-2 | |
| Record name | Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117259-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22264-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022264502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-1-cyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOCYCLOBUTANE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1PGC7J6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Biological Function of 1-Aminocyclobutanecarboxylic Acid (ACBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclobutanecarboxylic acid (ACBC), also known as cycloleucine, is a cyclic, non-proteinogenic alpha-amino acid. Its rigid cyclobutane (B1203170) structure makes it a valuable tool in biochemical and pharmaceutical research.[1] While it has been explored for various roles, including as a non-metabolizable amino acid for studying cellular transport and as a potential tumor-seeking agent, its primary and most extensively studied biological function is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system.[2][3][4] This guide provides an in-depth overview of ACBC's mechanism of action, its physiological effects, and the experimental protocols used to characterize its function.
Core Mechanism of Action: NMDA Receptor Modulation
The predominant biological function of ACBC is its activity as a partial agonist at the glycine (B1666218) co-agonist binding site of the NMDA receptor's NR1 subunit.[4][5][6][7]
The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 (NR1) and two GluN2 subunits.[8] For the receptor's ion channel to open, two distinct events must occur simultaneously:
-
The neurotransmitter glutamate must bind to the GluN2 subunit.
-
A co-agonist , typically glycine or D-serine, must bind to the GluN1 subunit.[9]
ACBC exerts its effect by competitively interacting with the glycine binding site.[2][10] By occupying this site, it prevents the binding of endogenous co-agonists like glycine. Although classified as a partial agonist, its efficacy is low enough that in the presence of full agonists, it functions as a competitive antagonist, blocking the glycine-dependent potentiation of NMDA receptor responses.[6][10] This antagonistic action prevents the influx of Ca²⁺ and Na⁺ ions through the channel, thereby downregulating NMDA receptor activity. This modulation of excitatory neurotransmission is the basis for its observed anticonvulsant properties in preclinical studies.[11]
Signaling Pathway at the NMDA Receptor
The following diagram illustrates the competitive antagonism of ACBC at the NMDA receptor glycine site.
Quantitative Pharmacological Data
The affinity of ACBC and its derivatives for the NMDA receptor is quantified using competitive radioligand binding assays. These experiments determine the concentration of the compound required to displace a specific radioligand from the receptor, yielding values such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). While specific binding affinities for the parent ACBC molecule are not consistently cited across literature, some 3-substituted derivatives of ACBC have been shown to be more potent NMDA antagonists than the standard reference antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[11]
For reference, data from such an assay would be presented as follows:
| Compound | Target Site | Radioligand | Preparation | IC₅₀ (μM) | Kᵢ (μM) |
| ACBC | NMDA-Glycine | [³H]Glycine | Rat Brain Membranes | Data | Data |
| Compound X | NMDA-Glycine | [³H]Glycine | Rat Brain Membranes | Data | Data |
| D-Serine | NMDA-Glycine | [³H]Glycine | Rat Brain Membranes | Data | Data |
Other Biological Functions
Beyond its primary role at the NMDA receptor, ACBC exhibits other biological activities of interest to researchers:
-
Inhibition of Methionine Adenosyltransferase: Also known as cycloleucine, ACBC acts as a competitive inhibitor of methionine adenosyltransferase, the enzyme responsible for synthesizing S-adenosylmethionine (SAM).[12] Since SAM is the universal methyl group donor, ACBC can be used experimentally to inhibit nucleic acid and protein methylation processes.[2][12]
-
Amino Acid Transport Studies: As a non-metabolizable amino acid, ACBC is a useful probe for studying amino acid transport systems in various tissues, including the kidneys and pancreas, without the confounding effects of metabolic breakdown.[2][13]
-
Tumor Imaging: Radiolabeled ACBC (e.g., with Carbon-11) has shown potential as a tumor-seeking agent for positron emission tomography (PET) imaging, as it is preferentially incorporated into several types of tumor cells.[3]
Experimental Protocols
Characterizing the interaction of compounds like ACBC with the NMDA receptor is fundamental. The following is a detailed methodology for a standard competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for the NMDA Glycine Site
Objective: To determine the binding affinity (Kᵢ) of this compound (ACBC) for the glycine binding site of the NMDA receptor complex in rat brain tissue.
Key Materials:
-
Radioligand: [³H]Glycine or another suitable glycine-site radioligand (e.g., [³H]L-689,560).
-
Tissue Source: Fresh or frozen whole rat brain or cerebral cortex.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Competitors:
-
Test Compound: this compound (ACBC) at various concentrations.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 1 mM) of unlabeled glycine.
-
-
Equipment: 96-well microplates, glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine), cell harvester, scintillation vials, scintillation cocktail, liquid scintillation counter.[14][15]
Methodology:
-
Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ~20 volumes of ice-cold Homogenization Buffer.[15] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15] d. Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step to wash the membranes. e. Resuspend the final pellet in Binding Buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.[15] f. Store membrane aliquots at -80°C until use.
-
Assay Setup (in a 96-well plate): a. Total Binding Wells: Add 50 µL Binding Buffer, 50 µL [³H]Glycine (at a fixed concentration, typically near its Kd), and 150 µL of the membrane preparation.[15] b. Non-Specific Binding (NSB) Wells: Add 50 µL of 1 mM unlabeled glycine, 50 µL [³H]Glycine, and 150 µL of the membrane preparation.[14] c. Test Compound Wells: Add 50 µL of ACBC solution (at serially diluted concentrations), 50 µL [³H]Glycine, and 150 µL of the membrane preparation.[14][15]
-
Incubation: a. Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C or room temperature) with gentle agitation to reach binding equilibrium.[15]
-
Filtration and Washing: a. Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound. b. Immediately wash the filters multiple times (e.g., 4 washes) with ice-cold Wash Buffer to remove any remaining unbound radioligand.[15]
-
Quantification: a. Dry the filters and place them in scintillation vials with a scintillation cocktail. b. Measure the radioactivity (in counts per minute, CPM) for each filter using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: For each concentration, subtract the average CPM from the NSB wells from the CPM of the test wells.[14] b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the ACBC concentration. c. Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration of ACBC that inhibits 50% of the specific binding of the radioligand.[14] d. Calculate Kᵢ: Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Experimental Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Aminocyclobutane-1-carboxylic Acid | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 6. Structural Dynamics of the Glycine-binding Domain of the N-Methyl-d-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | NMDAR | iGluR | TargetMol [targetmol.com]
- 8. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Discovery of 1-Aminocyclobutanecarboxylic Acid
Introduction
1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic cyclic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclobutane (B1203170) ring imposes conformational constraints that are valuable in the design of peptides and pharmacologically active molecules. This technical guide provides a comprehensive overview of the initial discovery and synthesis of ACBC, its physicochemical properties, and its early biological evaluations, with a focus on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor.
The Initial Synthesis of this compound
The first detailed synthesis of this compound was reported in 1963 by Rokuro Sudo and Shigehiro Ichihara in the Bulletin of the Chemical Society of Japan. Their approach involved a multi-step synthesis starting from diethyl 1,1-cyclobutanedicarboxylate, proceeding through a Hofmann rearrangement of 1-carbamoylcyclobutanecarboxylic acid.
Synthetic Workflow
The overall synthetic pathway reported by Sudo and Ichihara is depicted below. It begins with the hydrolysis of the diethyl ester, followed by the formation of a mono-amide, and finally, a Hofmann degradation to yield the desired amino acid.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its precursors.
Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This procedure is adapted from established methods for the synthesis of the precursor to ACBC.
-
Preparation of Diethyl 1,1-cyclobutanedicarboxylate: Diethyl malonate is reacted with trimethylene chlorobromide or dibromide in the presence of sodium ethoxide in absolute ethanol (B145695). The reaction mixture is heated to maintain a temperature of 60-65°C. After the addition of sodium ethoxide is complete, the mixture is heated on a steam bath until neutral. The product, diethyl 1,1-cyclobutanedicarboxylate, is isolated by steam distillation.[1]
-
Saponification: The prepared diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.
-
Isolation: After hydrolysis, the ethanol is removed by distillation, and the residue is evaporated to dryness. The resulting potassium salt is dissolved in water and acidified with hydrochloric acid to precipitate the crude 1,1-cyclobutanedicarboxylic acid.
-
Purification: The crude acid is purified by recrystallization from hot ethyl acetate (B1210297) to yield pure 1,1-cyclobutanedicarboxylic acid.[1]
Protocol 2: Synthesis of this compound (Sudo & Ichihara, 1963)
-
Preparation of 1-Carbamoylcyclobutanecarboxylic Acid:
-
A mixture of 1,1-cyclobutanedicarboxylic acid (14.4 g, 0.1 mol) and thionyl chloride (26 g, 0.22 mol) is refluxed for 3 hours.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting acid chloride is dissolved in anhydrous ether and added dropwise to a cooled, concentrated aqueous ammonia solution (28%, 50 ml).
-
The resulting precipitate is collected, dissolved in a sodium bicarbonate solution, and washed with ether.
-
The aqueous solution is acidified with hydrochloric acid to precipitate 1-carbamoylcyclobutanecarboxylic acid. The product is recrystallized from hot water.
-
-
Hofmann Rearrangement:
-
A solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 ml) is cooled to 0°C, and bromine (16 g, 0.1 mol) is added dropwise with stirring to prepare a sodium hypobromite solution.
-
To this solution, 1-carbamoylcyclobutanecarboxylic acid (14.3 g, 0.1 mol) is added in small portions.
-
The reaction mixture is stirred at 15-20°C for 30 minutes, then heated to 70-75°C for 1 hour.
-
The solution is cooled, and unreacted starting material is removed by filtration.
-
The filtrate is acidified with acetic acid, and the precipitated this compound is collected by filtration.
-
The crude product is recrystallized from a water-ethanol mixture.
-
Protocol 3: N-Boc Protection of this compound
This is a common procedure for protecting the amino group of ACBC for use in peptide synthesis.
-
To a stirred solution of this compound (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane (B91453) and water (40 mL total), sodium bicarbonate (4.4 g, 57 mmol) is added at 0°C.[2]
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (4.5 g, 20.4 mmol) is added, and the reaction mixture is stirred for approximately 12 hours at room temperature.[2]
-
After the reaction is complete, the mixture is washed with ethyl acetate (30 mL) to remove impurities.
-
The aqueous layer is then acidified with 1N HCl to a pH of 2-3 and extracted with dichloromethane (B109758) (2 x 40 mL).[2]
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.[2]
Data Presentation
The following tables summarize the key quantitative data related to the discovery and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [3] |
| Molecular Weight | 115.13 g/mol | [3] |
| Appearance | Crystalline solid | Sudo & Ichihara, 1963 |
| Melting Point | 261°C (decomposes) | Sudo & Ichihara, 1963 |
Table 2: Summary of the Original Synthesis by Sudo and Ichihara (1963)
| Step | Starting Material | Product | Yield |
| 1 | 1,1-Cyclobutanedicarboxylic acid | 1-Carbamoylcyclobutanecarboxylic acid | 85% |
| 2 | 1-Carbamoylcyclobutanecarboxylic acid | This compound | 75% |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Source |
| Infrared (IR) | The original paper describes the IR spectrum as consistent with the amino acid structure, showing characteristic absorptions for amino and carboxyl groups. | Sudo & Ichihara, 1963 |
| A modern FTIR spectrum shows characteristic peaks for N-H, C-H, C=O, and C-N bonds. | [4] |
Table 4: Early Biological Activity Data
| Biological Target | Assay | Result | Source |
| Tumor Tissue Uptake | In vivo distribution in rats and hamsters | Preferential incorporation into several tumor types. | [2] |
| Maximum tissue concentration reached within 30 minutes post-injection. | [2] | ||
| Total excretion was low (3.6% in 2 hours). | [2] | ||
| NMDA Receptor | Not specified in early reports | Identified as a partial agonist at the glycine (B1666218) site. | [5] |
Biological Significance and Mechanism of Action
The discovery of this compound's biological activity has been pivotal to its continued study. Its primary mechanism of action involves the modulation of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.
Modulation of the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Upon activation, and with sufficient membrane depolarization to relieve a magnesium ion (Mg²⁺) block, the channel opens, allowing the influx of cations, most notably Ca²⁺. This calcium influx triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.
This compound acts as a partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[5] By competing with endogenous glycine, it can modulate the receptor's activity. Depending on the concentration of the full agonist (glycine), ACBC can act as a functional antagonist, reducing the overall activation of the NMDA receptor.
Early Applications in Research
-
Tumor Imaging: In the late 1970s, radiolabeled ACBC, specifically ¹¹C-ACBC, was investigated as a potential tumor-seeking agent for positron emission tomography (PET).[2] Studies showed that it was preferentially taken up by various tumor types in animal models, with rapid blood clearance, making it a promising candidate for diagnostic imaging.[2]
-
Peptide Chemistry: The rigid cyclobutane structure of ACBC makes it a valuable tool for creating conformationally constrained peptides. By the 1990s, researchers were incorporating ACBC into peptide sequences to induce specific secondary structures, such as β-turns and helices.[6] These conformationally defined peptides are instrumental in studying peptide-receptor interactions and in the development of metabolically stable peptide-based drugs.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclobutane-1-carboxylic Acid | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 6. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Aminocyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclobutanecarboxylic acid (ACBC) and its derivatives represent a critical class of constrained amino acids with significant applications in medicinal chemistry and drug development. Their rigid cyclobutane (B1203170) scaffold imparts unique conformational properties to peptides and small molecule drugs, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing ACBC derivatives, detailed experimental protocols for key transformations, and a summary of their applications as bioactive agents. The guide focuses on practical methodologies, quantitative data analysis, and the biological signaling pathways influenced by these compounds.
Introduction
The incorporation of non-proteinogenic amino acids into therapeutic agents is a well-established strategy to overcome the limitations of native peptides and small molecules, such as poor bioavailability and rapid degradation. This compound (ACBC) offers a rigid four-membered ring that restricts the conformational freedom of the molecule, a desirable attribute in rational drug design. This conformational constraint can lead to improved binding affinity for biological targets and enhanced resistance to enzymatic degradation.
ACBC derivatives have demonstrated significant potential in various therapeutic areas. They have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists for the treatment of neurological disorders, as succinate (B1194679) dehydrogenase (SDH) inhibitors with applications in agriculture and oncology, and as positron emission tomography (PET) imaging agents for the diagnosis and monitoring of cancer. This guide will delve into the synthetic methodologies that enable the exploration of this versatile chemical space.
Core Synthetic Strategies for the this compound Scaffold
The synthesis of the this compound core and its derivatives can be broadly categorized into three main approaches: photochemical [2+2] cycloadditions, Hofmann rearrangement of cyclobutane carboxamides, and transition metal-mediated cyclizations.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a powerful and direct method for the construction of the cyclobutane ring. This reaction typically involves the irradiation of an alkene, often in the presence of a photosensitizer, to generate an excited state that undergoes cycloaddition with another alkene. For the synthesis of ACBC precursors, this often involves the reaction of a dehydroamino acid derivative with a suitable alkene, such as styrene.
dot
The Enigmatic Stereochemistry of 1-Aminocyclobutanecarboxylic Acid: A Deep Dive into its Biological Activity at the NMDA Receptor
For Immediate Release
[City, State] – [Date] – 1-Aminocyclobutanecarboxylic acid (ACBC), a conformationally constrained analog of the neurotransmitter glycine (B1666218), has emerged as a significant modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. This technical guide provides an in-depth analysis of the biological activity of ACBC, with a particular focus on the yet-to-be-fully-elucidated differential roles of its (R)- and (S)-enantiomers. While existing research confirms ACBC as a partial agonist at the glycine co-agonist site of the NMDA receptor, a comprehensive understanding of its stereospecific interactions and downstream signaling effects remains an active area of investigation.
Introduction: The NMDA Receptor and the Role of Glycine Co-agonists
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the GluN1 subunit of the NMDA receptor complex offers a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Partial agonists at this site, such as ACBC, are of particular interest as they can modulate receptor activity without causing the excitotoxicity associated with full agonists.
This compound (ACBC) as a Partial Agonist
Biochemical and electrophysiological studies have established that racemic ACBC acts as a partial agonist at the glycine site of the NMDA receptor. It is considered a lower efficacy partial agonist compared to other glycine site modulators like D-cycloserine. This partial agonism allows ACBC to fine-tune NMDA receptor activity, potentially offering a therapeutic window for conditions characterized by either hypo- or hyper-glutamatergic states.
A study comparing the effects of D-cycloserine and racemic ACBC on NMDA receptor-mediated postsynaptic responses revealed that ACBC has a more pronounced effect on reducing the decay time of these responses, while also decreasing the peak amplitude, a characteristic of lower efficacy partial agonism.
The Unresolved Question: Stereospecific Activity of (R)- and (S)-ACBC
A significant gap in the current understanding of ACBC's pharmacology lies in the differential biological activities of its individual (R)- and (S)-enantiomers. The majority of published studies have utilized the racemic mixture of ACBC, leaving the specific contributions of each stereoisomer largely unknown.
Data Presentation: Quantitative Analysis of ACBC Enantiomers
| Enantiomer | Target | Assay Type | Ki (nM) | EC50/IC50 (µM) | Efficacy (%) | Reference |
| (R)-1-Aminocyclobutanecarboxylic acid | NMDA Receptor (Glycine Site) | Binding Assay | Data Not Available | Data Not Available | Data Not Available | N/A |
| (S)-1-Aminocyclobutanecarboxylic acid | NMDA Receptor (Glycine Site) | Binding Assay | Data Not Available | Data Not Available | Data Not Available | N/A |
| (R)-1-Aminocyclobutanecarboxylic acid | NMDA Receptor (Glycine Site) | Functional Assay | N/A | Data Not Available | Data Not Available | N/A |
| (S)-1-Aminocyclobutanecarboxylic acid | NMDA Receptor (Glycine Site) | Functional Assay | N/A | Data Not Available | Data Not Available | N/A |
Experimental Protocols for Investigating ACBC Enantiomers
To elucidate the stereospecific activity of ACBC enantiomers, the following established experimental protocols can be employed.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of each enantiomer for the glycine binding site on the NMDA receptor.
Objective: To measure the displacement of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) by unlabeled (R)-ACBC and (S)-ACBC.
Materials:
-
Rat cortical membranes (or cell lines expressing NMDA receptors)
-
[³H]MDL 105,519 (or other suitable radioligand)
-
(R)-1-Aminocyclobutanecarboxylic acid
-
(S)-1-Aminocyclobutanecarboxylic acid
-
Glycine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate a fixed concentration of [³H]MDL 105,519 with varying concentrations of the unlabeled enantiomers ((R)-ACBC or (S)-ACBC) in the presence of the membrane preparation.
-
For non-specific binding, incubate the radioligand and membranes with a saturating concentration of unlabeled glycine.
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology can be used to measure the functional effects of the ACBC enantiomers on NMDA receptor-mediated currents.
Objective: To determine the potency (EC50) and efficacy of (R)-ACBC and (S)-ACBC in potentiating NMDA receptor currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or oocytes expressing specific NMDA receptor subtypes.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External solution containing NMDA and varying concentrations of the ACBC enantiomers.
-
Internal pipette solution.
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron or oocyte.
-
Apply a saturating concentration of NMDA to elicit a baseline current.
-
Co-apply varying concentrations of either (R)-ACBC or (S)-ACBC with NMDA.
-
Record the potentiation of the NMDA-evoked current at each concentration.
-
Plot the concentration-response curve and fit with a suitable equation to determine the EC50 and maximal efficacy for each enantiomer.
Signaling Pathways and Logical Relationships
The activation of NMDA receptors by glutamate and a glycine co-agonist initiates a cascade of intracellular signaling events, primarily mediated by the influx of Ca²⁺. The differential efficacy of the ACBC enantiomers, once determined, would likely translate to distinct downstream signaling profiles.
Below are diagrams illustrating the general NMDA receptor signaling pathway and a proposed experimental workflow for comparing the enantiomers.
Caption: General signaling pathway following NMDA receptor activation by glutamate and an ACBC enantiomer.
Caption: Proposed experimental workflow for characterizing the biological activity of ACBC enantiomers.
Future Directions and Conclusion
The elucidation of the stereospecific biological activities of (R)- and (S)-1-aminocyclobutanecarboxylic acid is a critical next step in understanding the therapeutic potential of this compound. Future research should focus on:
-
Stereoselective Synthesis and Pharmacological Evaluation: The synthesis and purification of the individual enantiomers are paramount for conducting definitive pharmacological studies.
-
Quantitative In Vitro Characterization: Comprehensive binding and functional assays are required to determine the affinity, potency, and efficacy of each enantiomer at various NMDA receptor subtypes.
-
In Vivo Studies: Preclinical studies in animal models of relevant neurological and psychiatric disorders will be essential to assess the therapeutic potential and side-effect profiles of the individual enantiomers.
physical and chemical properties of 1-Aminocyclobutanecarboxylic acid
An in-depth guide on the physical, chemical, and biological properties of 1-Aminocyclobutanecarboxylic Acid, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (ACBC) is a cyclic, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and neuroscience. Its rigid cyclobutane (B1203170) ring imparts conformational constraints, making it a valuable building block in the design of peptidomimetics and other bioactive molecules[1]. Notably, ACBC is recognized for its activity as a partial agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system[2]. This guide provides a comprehensive overview of the physical and chemical properties of ACBC, detailed experimental protocols for their determination, and an exploration of its role in NMDA receptor signaling.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| IUPAC Name | 1-aminocyclobutane-1-carboxylic acid | [3] |
| Synonyms | ACBC, 1-Amino-1-cyclobutanecarboxylic acid | [4] |
| CAS Number | 22264-50-2 | [4] |
| Molecular Formula | C₅H₉NO₂ | [3] |
| Molecular Weight | 115.13 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 261 °C (decomposes) | |
| Solubility | Soluble in water. | [5] |
| pKa Values | See Section 3.2 for determination protocol. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Aqueous Solubility
This protocol outlines a method to quantify the solubility of this compound in water at a given temperature.
Principle: A saturated solution of the compound is prepared, and the concentration of the dissolved solid is determined gravimetrically after evaporation of the solvent.
Materials:
-
This compound
-
Distilled water
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved particles.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered solution to the weighed evaporating dish.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the water without decomposing the compound (e.g., 80-100 °C).
-
Once the water has completely evaporated, cool the dish in a desiccator and weigh it again.
-
The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.
-
Calculate the solubility in g/100 mL.
Determination of pKa Values by Titration
This protocol describes the determination of the acid dissociation constants (pKa) for the carboxylic acid and amino groups of this compound using acid-base titration.
Principle: The pKa values correspond to the pH at the half-equivalence points in a titration curve of the amino acid with a strong base[6].
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
If starting from the fully protonated form, titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH shows a sharp increase and then levels off.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The first pKa (pKa₁) corresponds to the pH at the midpoint of the first buffer region (halfway to the first equivalence point).
-
The second pKa (pKa₂) corresponds to the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).
Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the molecular structure of this compound by observing the magnetic properties of its atomic nuclei.
Protocol (for ¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, due to its solubility in water). Transfer the solution to an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
Principle: FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.
Protocol (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[7].
-
Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Principle: Mass spectrometry measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight and elemental composition of this compound.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Biological Activity and Signaling Pathways
This compound is a known partial agonist at the glycine co-agonist site of the NMDA receptor[2]. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.
Upon binding of glutamate and this compound (acting as a glycine mimetic), the NMDA receptor channel opens, allowing the influx of Ca²⁺ and Na⁺ into the neuron and the efflux of K⁺. The influx of Ca²⁺ is a critical event that triggers a cascade of downstream signaling pathways.
Experimental Workflow for Biological Activity Assessment
To study the effects of this compound on NMDA receptor function, various experimental approaches can be employed. A common workflow involves electrophysiological recordings from neurons or cell lines expressing NMDA receptors.
Whole-Cell Patch-Clamp Electrophysiology
Principle: This technique allows for the direct measurement of ion currents flowing through NMDA receptors in the membrane of a single cell in response to the application of this compound.
General Workflow:
-
Cell Preparation: Culture primary neurons or a cell line (e.g., HEK293 cells) expressing the desired NMDA receptor subunits.
-
Recording Setup: Place the cell culture dish on the stage of an inverted microscope equipped with micromanipulators.
-
Patch Pipette: Pull a glass micropipette and fill it with an appropriate intracellular solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Drug Application: Perfuse the cell with an extracellular solution containing a known concentration of glutamate and varying concentrations of this compound.
-
Data Acquisition: Record the resulting ion currents using a patch-clamp amplifier and data acquisition software.
Conclusion
This compound is a valuable chemical tool for probing the function of NMDA receptors. A thorough understanding of its physical, chemical, and biological properties, facilitated by the experimental protocols outlined in this guide, is essential for its effective application in research and drug development. The provided methodologies and workflows serve as a foundational resource for scientists investigating the therapeutic potential of modulating NMDA receptor activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Aminocyclobutane-1-carboxylic Acid | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 3. This compound | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 [sigmaaldrich.com]
- 5. 98071-16-0 CAS MSDS (this compound Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 7. drawellanalytical.com [drawellanalytical.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-Aminocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of 1-Aminocyclobutanecarboxylic acid, a conformationally constrained amino acid analogue of significant interest in medicinal chemistry and drug design. Understanding its three-dimensional arrangement at the atomic level is crucial for comprehending its biological activity and for the rational design of novel therapeutics. This document summarizes the key crystallographic data, outlines the experimental procedures for its determination, and presents a logical workflow for such a study.
Crystallographic Data Summary
The crystal structure of this compound was first determined by K. K. Chacko and R. Zand and reported in 1973. The following tables provide a comprehensive summary of the crystallographic data obtained from the Crystallography Open Database (COD) entry 2239030.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₅H₉NO₂ |
| Formula Weight | 115.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.73(1) Å |
| b | 10.38(1) Å |
| c | 7.58(1) Å |
| α | 90° |
| β | 108.0(1)° |
| γ | 90° |
| Volume | 578.9 ų |
| Z | 4 |
| Calculated Density | 1.32 g/cm³ |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) [Ų] |
| O1 | 0.2831(4) | 0.2312(3) | 0.4449(4) | 0.045(1) |
| O2 | 0.0487(4) | 0.2588(3) | 0.2372(4) | 0.044(1) |
| N1 | 0.3201(5) | 0.4550(4) | 0.2359(5) | 0.038(1) |
| C1 | 0.2081(6) | 0.3396(4) | 0.1772(6) | 0.030(1) |
| C2 | 0.2604(7) | 0.2974(5) | -0.0101(7) | 0.039(1) |
| C3 | 0.1031(8) | 0.3458(6) | -0.1408(7) | 0.048(2) |
| C4 | -0.0261(7) | 0.4190(5) | -0.0248(7) | 0.044(2) |
| C5 | 0.1873(6) | 0.2917(4) | 0.3228(6) | 0.031(1) |
Experimental Protocols
The following sections describe the methodologies typically employed for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like this compound, based on standard practices from the era of the original study and modern refinements.
Synthesis of this compound
A common synthetic route to this compound is the Bucherer-Bergs synthesis or a variation thereof.
Materials:
-
Cyclobutanone
-
Potassium cyanide (KCN)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
Procedure:
-
Hydantoin (B18101) Formation: A mixture of cyclobutanone, potassium cyanide, and ammonium carbonate in a suitable solvent (e.g., aqueous ethanol) is heated in a sealed vessel. This reaction forms the spirohydantoin derivative of cyclobutane.
-
Hydrolysis: The resulting hydantoin is hydrolyzed under basic conditions, typically by refluxing with a strong base such as sodium hydroxide. This opens the hydantoin ring to yield the sodium salt of this compound.
-
Neutralization and Isolation: The reaction mixture is cooled and acidified with a strong acid like hydrochloric acid to the isoelectric point of the amino acid. This causes the zwitterionic this compound to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as aqueous ethanol, to yield pure crystals of this compound.
Single Crystal Growth
The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical step.
Method: Slow Evaporation
-
Saturated Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., a mixture of water and ethanol) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The hot, saturated solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.
-
Crystallization: The filtered solution is placed in a clean, dust-free container, which is then loosely covered to allow for the slow evaporation of the solvent at a constant, controlled temperature.
-
Crystal Harvesting: Over a period of several days to weeks, single crystals should form. A well-formed crystal with sharp edges and clear faces is carefully selected and harvested for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
Data Collection:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Diffractometer: Data is collected using a four-circle single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.5418 Å).
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω-scans).
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied if necessary.
Structure Solution and Refinement:
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final refinement converges to a stable R-factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystal structure.
Caption: Workflow from synthesis to crystal structure determination.
An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid (CAS 22264-50-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclobutanecarboxylic acid (ACBC), a cyclic non-proteinogenic amino acid, has garnered significant interest in the scientific community for its diverse biological activities and applications. This technical guide provides a comprehensive overview of ACBC, encompassing its chemical and physical properties, detailed synthesis protocols, and its multifaceted roles in neuroscience and oncology. The document elucidates its mechanism of action as a partial agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor and its utility as a positron emission tomography (PET) imaging agent for tumor detection. Furthermore, this guide delves into its application as a constrained amino acid in peptide synthesis and its emerging potential as a succinate (B1194679) dehydrogenase inhibitor. Experimental protocols for its synthesis and key biological assays are detailed to facilitate further research and development.
Chemical and Physical Properties
This compound is a white, crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22264-50-2 | [1] |
| Molecular Formula | C5H9NO2 | [2] |
| Molecular Weight | 115.13 g/mol | [2] |
| Melting Point | 261 °C (decomposes) | [1][3] |
| Water Solubility | Soluble up to 100 mM | [1][4] |
| pKa | 2.38 ± 0.20 (Predicted) | [1] |
| Appearance | White powder/solid | [1][3] |
| InChI Key | FVTVMQPGKVHSEY-UHFFFAOYSA-N | [1] |
| SMILES | C1CC(C1)(C(=O)O)N | [3] |
Synthesis Protocols
Several methods for the synthesis of this compound and its derivatives have been reported. Below are detailed protocols for common synthetic routes.
Synthesis from 1-Carbamoyl-cyclobutanecarboxylic Acid
This method involves the Hofmann rearrangement of a cyclic amide.
Experimental Protocol:
-
Dissolve 1-carbamoyl-cyclobutanecarboxylic acid (1.43 g, 10.0 mmol) in a water-ice bath under a nitrogen atmosphere.
-
Slowly add 1N aqueous NaOH solution (10 mL, 10.0 mmol).
-
Slowly add NaOCl solution (10-13%, 9.0 mL, ~15.0 mmol) and stir the reaction mixture for 1 hour at 5 °C.
-
Slowly add 10N NaOH solution (2.0 mL, 20 mmol), ensuring the reaction temperature remains below 20 °C.
-
Stir the mixture at 15-25 °C for 3 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, the product can be isolated and purified using standard techniques.[4]
Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid
This protocol describes the protection of the amino group of ACBC with a tert-butoxycarbonyl (Boc) group, a common step for its use in peptide synthesis.[5][6]
Experimental Protocol:
-
To a stirred solution of this compound (2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane (B91453) and water (40 mL total), add sodium bicarbonate (4.4 g, 57 mmol).[6]
-
Cool the mixture to 0°C and add di-tert-butyl dicarbonate (B1257347) (Boc)2O (4.5 g, 20.4 mmol).[6]
-
Stir the reaction mixture at room temperature for approximately 12 hours, monitoring for the complete conversion of the starting material.[6]
-
Wash the reaction mixture with ethyl acetate (B1210297) (30 mL) to remove impurities.[6]
-
Acidify the aqueous layer with 1N HCl to a pH of 2-3.[6]
-
Extract the product with dichloromethane (B109758) (2 x 40 mL).[6]
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.[6]
-
Purify the crude residue by silica (B1680970) gel column chromatography using 35% ethyl acetate in n-hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.[6]
Caption: Workflow for the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid.
Biological Activity and Mechanism of Action
NMDA Receptor Modulation
The primary biological activity of this compound is its function as a partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[4][7] The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.
ACBC mimics glycine at its binding site on the GluN1 subunit of the NMDA receptor, but it elicits a submaximal response compared to the full agonists. This partial agonism allows ACBC to modulate NMDA receptor activity, which can have neuroprotective and anticonvulsant effects.[5][8] Derivatives of ACBC have been synthesized and shown to be potent and selective NMDA receptor antagonists, with some exhibiting greater potency than the standard antagonist D-2-amino-5-phosphonopentanoate (D-AP5).[5]
Caption: ACBC as a partial agonist at the NMDA receptor glycine site.
Experimental Protocol: NMDA Receptor Binding Assay
A competitive binding assay can be used to determine the affinity of ACBC for the glycine binding site of the NMDA receptor.
-
Membrane Preparation: Prepare synaptic plasma membranes from rat forebrain tissue.
-
Radioligand: Use a radiolabeled antagonist for the glycine site, such as [³H]L-689,560.
-
Incubation: Incubate the brain membranes with the radioligand in the presence of varying concentrations of ACBC.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of ACBC (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Interaction with Glycine Transporters
Glycine concentrations in the synaptic cleft are regulated by glycine transporters (GlyT1 and GlyT2).[9] GlyT1, found on glial cells and neurons, is particularly important for modulating glycine levels at glutamatergic synapses.[10] While ACBC's primary role is at the NMDA receptor, its structural similarity to glycine suggests a potential interaction with these transporters, which could indirectly influence NMDA receptor function. However, detailed studies on the specific interaction of ACBC with glycine transporters are less common compared to its direct receptor activity.
Succinate Dehydrogenase Inhibition
Recent research has explored derivatives of this compound as potential inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[11][12] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH can have applications in agriculture (as fungicides) and potentially in medicine. Certain ACBC derivatives have shown promising antifungal activity by targeting SDH.[11][13]
Experimental Protocol: Succinate Dehydrogenase Activity Assay
A spectrophotometric assay can be used to measure the inhibitory effect of ACBC derivatives on SDH activity.
-
Enzyme Source: Isolate mitochondria or submitochondrial particles containing SDH.
-
Assay Buffer: Prepare a suitable buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Inhibitor: Add varying concentrations of the ACBC derivative to be tested.
-
Reaction Initiation: Initiate the reaction by adding the enzyme source.
-
Measurement: Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Applications in Research and Drug Development
Positron Emission Tomography (PET) Imaging
Radiolabeled ACBC, particularly with carbon-11 (B1219553) ([¹¹C]ACBC), is utilized as a PET tracer for tumor imaging.[6][14] Cancer cells often exhibit increased amino acid transport and metabolism. [¹¹C]ACBC is preferentially taken up by tumor cells, allowing for their visualization and the assessment of tumor recurrence.[14] Studies have shown that [¹¹C]ACBC PET can be advantageous over other imaging modalities like FDG-PET, CT, or MRI in detecting recurrent brain tumors.[14]
Experimental Protocol: Synthesis of [¹¹C]ACBC and Preclinical PET Imaging
Synthesis of [¹¹C]ACBC:
A common method for the synthesis of [¹¹C]ACBC is a modified Bücherer-Strecker synthesis.
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ using a cyclotron.
-
Grignard Reaction: Trap the [¹¹C]CO₂ and react it with a suitable Grignard reagent to form a carboxylated intermediate.
-
Cyclization and Amination: Subsequent reaction steps lead to the formation of the cyclobutane (B1203170) ring and the introduction of the amino group.
-
Purification: Purify the final [¹¹C]ACBC product using high-performance liquid chromatography (HPLC).[6] The entire synthesis and purification process is typically automated and completed within a short timeframe due to the short half-life of carbon-11 (approximately 20.4 minutes).[6]
Caption: Workflow for preclinical PET imaging with [¹¹C]ACBC.
Preclinical PET Imaging Workflow:
-
Animal Model: Utilize a relevant preclinical animal model of cancer.
-
Tracer Administration: Administer the synthesized [¹¹C]ACBC intravenously.
-
Uptake Phase: Allow for a period of tracer uptake and distribution.
-
Imaging: Perform a PET/CT scan to acquire images of tracer distribution.
-
Image Analysis: Reconstruct the images and perform quantitative analysis, such as calculating the Standardized Uptake Value (SUV), to assess tumor uptake of the tracer.
Peptide Synthesis
The rigid cyclobutane ring of ACBC makes it a valuable building block for creating conformationally constrained peptides.[15] Incorporating ACBC into a peptide sequence can induce specific secondary structures, such as β-turns and helices.[15] This conformational restriction can lead to peptides with enhanced biological activity, selectivity, and stability against enzymatic degradation. For instance, ACBC has been incorporated into analogs of the immunomodulatory peptide tuftsin, resulting in compounds with increased potency and resistance to hydrolysis.[7][16]
Experimental Protocol: Incorporation of ACBC into Peptides
Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate ACBC.
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (acid or amide).
-
Protecting Groups: Use N-α-Fmoc or N-α-Boc protected ACBC.
-
Coupling: Couple the protected ACBC to the growing peptide chain on the solid support using standard coupling reagents (e.g., HBTU, HATU).
-
Deprotection: Remove the N-terminal protecting group to allow for the coupling of the next amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the final peptide using reverse-phase HPLC.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| [¹¹C]ACBC Synthesis Yield | 55% (chemical yield) | Modified Bücherer-Strecker technique | [6] |
| [¹¹C]ACBC Synthesis Time | ~40 minutes | Including synthesis and purification | [6] |
| Tumor-to-Gray Matter Ratio ([¹¹C]ACBC PET) | 5.0 | Recurrent brain tumors | [14] |
| ACBC Derivative (A21) EC50 | 0.03 mg/L | Antifungal activity against Rhizoctonia solani | [11][13] |
| ACBC Derivative (A21) EC50 | 0.04 mg/L | Antifungal activity against Botrytis cinerea | [11][13] |
| ACBC Derivative (A20) IC50 | 3.73 µM | Inhibition of porcine succinate dehydrogenase | [11][13] |
Conclusion
This compound is a versatile molecule with significant implications for both basic research and clinical applications. Its role as a modulator of the NMDA receptor provides a basis for the development of novel therapeutics for neurological disorders. Furthermore, its utility as a PET imaging agent in oncology highlights its importance in diagnostics and treatment monitoring. The incorporation of ACBC into peptides offers a strategy for designing more potent and stable peptide-based drugs. Emerging research into its derivatives as enzyme inhibitors opens up new avenues for therapeutic and agricultural applications. This technical guide provides a foundational resource for scientists and researchers to further explore and harness the potential of this unique cyclic amino acid.
References
- 1. In-house development of an optimized synthetic module for routine [11C]acetate production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 12. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation: Preliminary PET Imaging in Experimental Autoimmune Encephalomyelitis Mice [frontiersin.org]
The Pivotal Role of 1-aminocyclopropane-1-carboxylic acid (ACC) in Plant Biology: More Than Just an Ethylene Precursor
Note: This technical guide focuses on 1-aminocyclopropane-1-carboxylic acid (ACC) , the well-established precursor of the plant hormone ethylene (B1197577). It is presumed that the query regarding "1-Aminocyclobutanecarboxylic acid" was a reference to this molecule, as ACC is the compound with a significant and extensively documented biological role in plants.
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that holds a central position in plant physiology. Primarily recognized as the immediate precursor to ethylene, a key gaseous hormone, ACC's role extends beyond simple biosynthesis.[1][2] Emerging research has illuminated ACC's function as a signaling molecule in its own right, with ethylene-independent pathways that influence various developmental processes.[3][4] This technical guide provides an in-depth exploration of ACC's biological functions, from its synthesis and conversion to ethylene to its independent signaling activities and its role in plant stress responses. The document includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.
ACC and the Ethylene Biosynthesis Pathway
The production of ethylene in higher plants is a tightly regulated process, with ACC at its core. The pathway begins with the amino acid methionine and proceeds through two dedicated enzymatic steps.[1][2][5]
-
ACC Synthase (ACS): The first committed and generally rate-limiting step is the conversion of S-adenosyl-L-methionine (SAM) to ACC, catalyzed by ACC synthase (ACS).[6][7] This enzyme is encoded by a multigene family, allowing for differential regulation in response to a wide array of developmental and environmental cues.[8][9]
-
ACC Oxidase (ACO): In the final step, ACC is oxidized to ethylene by ACC oxidase (ACO).[10] This reaction requires oxygen and is also subject to regulation, sometimes becoming the rate-limiting step in certain tissues or conditions.[10][11]
The regulation of this pathway occurs at multiple levels, including transcriptional control of ACS and ACO genes and post-translational modifications that affect the stability and activity of the ACS proteins.[12][13]
Visualization of the Ethylene Biosynthesis Pathway
Caption: The core pathway of ethylene biosynthesis in plants.
Quantitative Data on ACC and its Related Enzymes
The following tables summarize key quantitative data related to ACC and the enzymes involved in its metabolism.
Table 1: Enzyme Kinetics of ACC Oxidase (ACO) Isoforms from Arabidopsis thaliana
| ACO Isoform | Vmax (nmol ethylene/nmol ACO ± SE) | Km (μM ACC ± SE) |
| ACO1 | 4.67 ± 0.26 | 33.33 ± 14.82 |
| ACO2 | Not specified | Not specified |
| ACO3 | Not specified | Not specified |
| ACO4 | Not specified | Not specified |
| ACO5 | Not specified | Not specified |
| Data derived from in vitro activity assays of recombinant ACO proteins.[14] |
Table 2: Kinetic Parameters for ACC Oxidase from Apple Fruit
| Substrate/Cofactor | Km or Ka Value |
| ACC | 51 µM |
| Ascorbate | 2.3 mM |
| Bicarbonate (HCO₃⁻) | 4.9 mM |
| Data from purified native ACCO from apple fruit.[15] |
Table 3: Gene Expression Changes in Arabidopsis Roots in Response to ACC Treatment
| Treatment | Number of Upregulated Genes | Number of Downregulated Genes |
| 5µM ACC for 3 hours | 166 | 74 |
| Data from CATMA microarray analysis of Arabidopsis roots.[16][17] |
ACC as a Signaling Molecule
Recent evidence has established that ACC can function as a signaling molecule independently of ethylene.[1][3] This has been demonstrated through experiments where inhibitors of ethylene perception do not block certain ACC-induced responses.[4][18]
Ethylene-Independent ACC Signaling
Ethylene-independent ACC signaling has been implicated in:
-
Root Development: ACC can inhibit primary root growth and promote lateral root formation through mechanisms that are distinct from ethylene signaling.[19] This involves the downregulation of WOX5, a key regulator of the stem cell niche, and a group of CLE peptides.[19]
-
Pollen Tube Growth: In tomato, ACC can stimulate pollen tube growth even when ethylene receptors are blocked, suggesting a direct signaling role for ACC in this process.[18]
Visualization of Ethylene-Dependent vs. Independent ACC Signaling
Caption: A simplified comparison of ethylene-dependent and independent ACC signaling pathways.
Experimental Protocols
Quantification of ACC in Plant Tissues by LC-MS/MS
This protocol provides a general framework for the quantification of ACC. Specific parameters may need optimization based on the plant tissue and instrumentation.
1. Sample Preparation and Extraction:
- Flash-freeze approximately 10 mg of fresh plant material in liquid nitrogen and grind to a fine powder.[20][21]
- Add a cold extraction solvent (e.g., 80% acetonitrile (B52724) with 0.5% formic acid) containing a known amount of a labeled internal standard ([²H₄]ACC).[21][22]
- Homogenize the sample using a bead mill or similar equipment.
- Centrifuge at high speed (e.g., 30,000 x g) at 4°C to pellet debris.
- Collect the supernatant for analysis.
2. Sample Purification (Optional but Recommended):
- A liquid-liquid micro-extraction (LLME) with a non-polar solvent like ethyl acetate (B1210297) can be used to purify the sample and reduce matrix effects.[22]
3. LC-MS/MS Analysis:
- Chromatography: Use a suitable column for separating small polar molecules, such as a hydrophilic interaction chromatography (HILIC) or a C18 column under specific mobile phase conditions.[22]
- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for ACC and the internal standard should be optimized for the instrument used.[20][22] A common transition for ACC is m/z 102.1 -> 56.1.
- Quantification: Calculate the concentration of ACC in the sample based on the ratio of the peak area of endogenous ACC to the peak area of the [²H₄]ACC internal standard, referenced against a standard curve.
Measurement of Ethylene Production by Gas Chromatography (GC)
This protocol outlines the headspace analysis of ethylene produced by plant tissues.
1. Incubation:
- Place a known weight of plant tissue (e.g., seedlings, leaf discs) into a gas-tight vial of a known volume.[23][24]
- Seal the vial and incubate under controlled conditions (temperature, light) for a specific period (e.g., 3-24 hours) to allow ethylene to accumulate in the headspace.[25]
2. Gas Sampling:
- Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace from the vial.[25]
3. GC Analysis:
- Injection: Manually or automatically inject the gas sample into a gas chromatograph.
- Separation: Use a column suitable for separating light hydrocarbons, such as a packed column with alumina (B75360) or a porous polymer.
- Detection: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons like ethylene.[25]
- Quantification: Determine the ethylene concentration by comparing the peak area from the sample to a standard curve generated with known concentrations of ethylene gas.[24]
In Vitro ACC Synthase (ACS) Activity Assay
This assay measures the conversion of SAM to ACC by an enzyme extract.
1. Enzyme Extraction:
- Homogenize plant tissue in a cold extraction buffer (e.g., containing tricine, pyridoxal (B1214274) phosphate, and reducing agents).
- Centrifuge to pellet debris and collect the supernatant containing the crude enzyme extract.
- Partially purify the extract to remove endogenous ACC, for example, by gel filtration.[26]
2. ACS Reaction:
- Incubate the enzyme extract with a saturating concentration of SAM in a reaction buffer at a controlled temperature (e.g., 25°C).[26]
- After a set time, stop the reaction by adding an inhibitor like HgCl₂.[26]
3. ACC Quantification:
- The amount of ACC produced in the reaction is then quantified. This can be done by converting the newly synthesized ACC to ethylene using a chemical assay (in the presence of Hg²⁺ and NaOCl/NaOH) and then measuring the ethylene by GC, as described above.[27]
In Vitro ACC Oxidase (ACO) Activity Assay
This assay measures the conversion of ACC to ethylene by an enzyme extract or purified protein.[28]
1. Enzyme Source:
- Use a crude plant extract (prepared similarly to the ACS assay) or a purified recombinant ACO protein expressed in E. coli.[28][29]
2. ACO Reaction:
- Incubate the enzyme source in a sealed vial with a reaction buffer containing ACC, ascorbate, bicarbonate, and Fe²⁺.[15]
- The reaction is typically carried out at a controlled temperature (e.g., 20-30°C) with shaking.[15][28]
3. Ethylene Measurement:
- After a defined incubation period, take a headspace sample with a gas-tight syringe and measure the ethylene produced using GC-FID, as described in protocol 4.2.[28]
Visualization of a General Experimental Workflow
Caption: A generalized workflow for studying ACC and ethylene responses in plants.
Conclusion
1-aminocyclopropane-1-carboxylic acid is a molecule of profound importance in plant biology. While its role as the direct precursor to ethylene is well-established and critical for a multitude of developmental and stress-related processes, the recognition of its function as an independent signaling molecule opens up new avenues of research. Understanding the dual roles of ACC, the intricate regulation of its metabolism, and its transport throughout the plant is essential for a complete picture of hormonal regulation in plants. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals to further investigate the multifaceted nature of ACC and its potential applications in agriculture and biotechnology.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 3. Something old, something new: Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]
- 5. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. ACC Synthase [biology.kenyon.edu]
- 8. Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase [mdpi.com]
- 9. Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 11. 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience | bioRxiv [biorxiv.org]
- 12. Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis | PLOS Genetics [journals.plos.org]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification of genes involved in the ACC-mediated control of root cell elongation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of genes involved in the ACC-mediated control of root cell elongation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1-Aminocyclopropane-1-carboxylic acid stimulates tomato pollen tube growth independently of ethylene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Aminocyclobutanecarboxylic Acid in Amino Acid Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclobutanecarboxylic acid (ACBC) is a synthetic, non-metabolizable amino acid analogue that serves as a valuable tool for investigating the transport of neutral amino acids across biological membranes. Its rigid cyclobutane (B1203170) ring provides conformational constraint, making it a selective substrate for certain amino acid transport systems. Notably, ACBC is recognized and transported by systems such as the Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1), both of which are frequently overexpressed in various cancers. This property makes ACBC and its derivatives, such as trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid ([¹⁸F]fluciclovine or anti-[¹⁸F]FACBC), effective probes for in vitro transport studies and in vivo tumor imaging using Positron Emission Tomography (PET).[1][2][3]
These application notes provide detailed protocols for utilizing ACBC to study amino acid transport, including uptake and inhibition assays, and explore its impact on downstream signaling pathways like the mammalian target of rapamycin (B549165) (mTOR) pathway.
Key Amino Acid Transporters for ACBC
ACBC is primarily transported by two major amino acid transport systems:
-
System ASC (ASCT2): A sodium-dependent transporter that mediates the exchange of small neutral amino acids such as alanine, serine, cysteine, and glutamine.[1][3] The expression and activity of ASCT2 are often upregulated in cancer cells to meet the high demand for glutamine.[4][5]
-
System L (LAT1): A sodium-independent transporter that facilitates the transport of large neutral amino acids, including leucine (B10760876) and phenylalanine. LAT1 forms a heterodimer with the heavy chain 4F2hc (CD98) and is crucial for the uptake of essential amino acids.[3][4] Like ASCT2, LAT1 is also overexpressed in many cancers and is linked to cell growth and proliferation.[6]
The dual affinity of ACBC for these key transporters makes it an excellent tool to probe the activity of these systems in both healthy and diseased states.
Data Presentation: Quantitative Analysis of ACBC and Analog Transport
The following tables summarize key quantitative data related to the transport of ACBC and its fluorinated analog, FACBC. This information is critical for designing and interpreting experiments.
Table 1: Kinetic Parameters of FACBC Transport
| Cell Line | Transporter System | K_m (μmol/L) | Reference(s) |
| DU145 (Prostate Cancer) | System ASC & LAT1 | 64.4 | [1] |
| PrECs (Normal Prostate) | System ASC & LAT1 | 191.7 | [1] |
Table 2: Inhibition of [¹⁴C]fluciclovine Uptake in Prostate Cancer Cell Lines
| Cell Line | Condition | Inhibitor | Inhibition (%) | Reference(s) |
| LNCaP | Na⁺ present | L-Glutamine | Strong | |
| LNCaP | Na⁺ present | L-Serine | Strong | |
| LNCaP-SF | Na⁺ present | L-Glutamine | Strong | |
| LNCaP-SF | Na⁺ present | L-Serine | Strong | |
| LN-REC4 | Na⁺ present | L-Glutamine | Strong | |
| LN-REC4 | Na⁺ present | L-Serine | Strong |
Note: "Strong" inhibition indicates a significant reduction in uptake, although specific percentage values were not provided in the source material.
Signaling Pathways Modulated by Amino Acid Transport
The transport of amino acids is intricately linked to intracellular signaling pathways that regulate cell growth, proliferation, and metabolism. A key pathway influenced by amino acid availability is the mTOR (mammalian target of rapamycin) signaling pathway.
The mTOR kinase is a central regulator of cell growth and is activated by the presence of sufficient nutrients, including amino acids.[7] Amino acid transporters, such as LAT1, play a crucial role in delivering essential amino acids like leucine, which are potent activators of mTORC1 (mTOR complex 1).[8][9] By competing with natural amino acids for transport, ACBC can modulate the intracellular amino acid pool, thereby influencing mTORC1 activity and its downstream effectors, such as S6K1 and 4E-BP1, which control protein synthesis.[8][10]
Caption: mTOR signaling pathway activation by amino acid transport.
Experimental Protocols
The following are detailed protocols for conducting amino acid transport studies using this compound.
Protocol 1: Radiolabeled [¹⁴C]-ACBC Uptake Assay
This protocol measures the direct uptake of ACBC into cultured cells.
Caption: Experimental workflow for a [¹⁴C]-ACBC uptake assay.
Materials:
-
Cultured mammalian cells (e.g., cancer cell line of interest)
-
[¹⁴C]-1-Aminocyclobutanecarboxylic acid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ice-cold HBSS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
-
Multi-well culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Wash: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS.
-
Pre-incubation: Add pre-warmed HBSS to each well and pre-incubate the cells at 37°C for 10-15 minutes to deplete intracellular amino acids.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add the uptake solution containing a known concentration of [¹⁴C]-ACBC in HBSS.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 1, 5, 10, 15, 30 minutes) to determine the time course of uptake.
-
Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold HBSS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Quantify Radioactivity: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use the remaining cell lysate to determine the total protein concentration in each well using a protein assay.
-
Data Analysis: Express the uptake of [¹⁴C]-ACBC as counts per minute (CPM) per milligram of protein (CPM/mg protein) or in nanomoles per milligram of protein (nmol/mg protein) after converting CPM to molar amounts based on the specific activity of the radiolabeled substrate.
Protocol 2: Competitive Inhibition Assay
This protocol determines the ability of unlabeled ACBC to compete with a radiolabeled natural amino acid substrate (e.g., [³H]-Leucine for LAT1 or [³H]-Glutamine for ASCT2).
Caption: Experimental workflow for a competitive inhibition assay.
Materials:
-
Same as Protocol 1, with the addition of:
-
Unlabeled this compound
-
Radiolabeled natural amino acid substrate (e.g., [³H]-Leucine or [³H]-Glutamine)
Procedure:
-
Cell Seeding and Washing: Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with Inhibitor: Aspirate the wash buffer and add pre-warmed HBSS containing various concentrations of unlabeled ACBC to the wells. Include a control group with no ACBC. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled amino acid substrate to each well at a fixed concentration (typically at or below its K_m value) and incubate for a fixed time period determined from uptake time-course experiments.
-
Terminate Uptake, Lyse Cells, and Quantify: Follow steps 6-9 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition of radiolabeled substrate uptake at each concentration of ACBC compared to the control (no ACBC).
-
Plot the percent inhibition against the logarithm of the ACBC concentration to determine the IC₅₀ value (the concentration of ACBC that inhibits 50% of the substrate uptake).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m) where [S] is the concentration of the radiolabeled substrate and K_m is the Michaelis-Menten constant of the substrate for the transporter.
-
Protocol 3: Western Blot Analysis of mTOR Pathway Activation
This protocol assesses the effect of ACBC on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cultured cells treated with or without ACBC
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with ACBC for the desired time periods. Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTOR pathway proteins overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of ACBC on mTOR pathway activation.
Conclusion
This compound is a versatile and powerful tool for the study of neutral amino acid transport. Its ability to interact with key transporters like ASCT2 and LAT1 allows for detailed investigation of their function in various physiological and pathological contexts, particularly in cancer. The protocols outlined in these application notes provide a framework for researchers to utilize ACBC to elucidate the mechanisms of amino acid transport and their downstream signaling consequences, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Membrane Transporters for Amino Acids as Players of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of amino acid transporters (LAT1, ASCT2 and xCT) as clinical significance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into the Role of Exercise in Inhibiting mTOR Signaling in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for 1-Aminocyclobutanecarboxylic Acid (ACBC) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclobutanecarboxylic acid (ACBC) is a synthetic amino acid analog that has garnered significant interest in biomedical research, particularly in the fields of oncology and neuroscience. Its utility stems from its ability to be preferentially taken up by cancer cells and its role as a partial agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. This document provides detailed application notes and experimental protocols for the administration of ACBC in mouse models, intended to guide researchers in designing and executing in vivo studies.
Applications
-
Cancer Research: ACBC is readily transported into tumor cells, which often overexpress specific amino acid transporters. This property makes it a valuable tool for:
-
Tumor Imaging: Radiolabeled ACBC (e.g., with Carbon-11) can be used as a tracer in Positron Emission Tomography (PET) to visualize and monitor tumor growth and response to therapy.[1][2]
-
Investigating Tumor Metabolism: As an amino acid analog, ACBC can be used to study the metabolic reprogramming characteristic of cancer cells, particularly their reliance on amino acid uptake.
-
Therapeutic Research: While not a therapeutic agent itself, ACBC can be used in preclinical models to understand the mechanisms of amino acid transport and its potential as a target for anticancer drugs.
-
-
Neuroscience Research: ACBC's activity at the NMDA receptor makes it a useful compound for studying:
-
Excitatory Neurotransmission: Investigating the role of the glycine co-agonist site in NMDA receptor function and modulation.
-
Neurological Disorders: Exploring potential neuroprotective or therapeutic effects in models of neurological diseases where NMDA receptor dysfunction is implicated.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of a Structurally Similar Compound (1-Aminocyclopropanecarboxylic Acid - ACPC) in Mice
| Parameter | Value | Species | Administration Route | Reference |
| Plasma Elimination Half-life (t½) | 1.5 hours | Mouse | Not Specified | [3] |
| Volume of Distribution (Vd) | 0.74 L/kg | Mouse | Not Specified | [3] |
Table 2: Recommended Dosage of ACBC in Mice from a Preclinical Study
| Dosage | Administration Route | Mouse Strain | Application | Reference |
| 500 mg/kg | Intraperitoneal (i.p.) | Not Specified | Nociception Assay |
Experimental Protocols
Protocol for In Vivo Tumor Growth Inhibition Study in a Mouse Xenograft Model
This protocol describes a general procedure for evaluating the effect of a therapeutic agent on tumor growth in mice bearing subcutaneous xenografts, where ACBC could be used as an imaging agent or to study amino acid uptake.
Materials:
-
This compound (ACBC)
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Cancer cell line of interest (e.g., human glioma, breast cancer)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions.
-
On the day of inoculation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice using isoflurane (B1672236).
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
-
ACBC Administration (for imaging or metabolic studies):
-
Prepare a sterile solution of ACBC in PBS or the chosen vehicle.
-
Administer ACBC to the mice via the desired route (e.g., intraperitoneal injection). A dosage of 500 mg/kg has been used in other studies. The volume of injection should be appropriate for the mouse size (typically <0.5 mL for i.p. injection).
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³ or signs of distress).
-
Excise the tumors and weigh them.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis, and another portion can be snap-frozen in liquid nitrogen for molecular analysis.
-
Protocol for In Vivo PET Imaging with Radiolabeled ACBC in a Mouse Brain Tumor Model
This protocol outlines the procedure for using radiolabeled ACBC for PET imaging of brain tumors in mice.
Materials:
-
Radiolabeled ACBC (e.g., [¹¹C]ACBC)
-
Anesthetic (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Tail vein catheter
-
Heating pad
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours before the scan to reduce background signal.
-
Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a tail vein catheter for the injection of the radiotracer.
-
Position the mouse on the scanner bed with a heating pad to maintain body temperature.
-
-
Radiotracer Injection:
-
Administer a bolus injection of [¹¹C]ACBC (typically 5-10 MBq) via the tail vein catheter.
-
-
PET/CT Imaging:
-
Acquire a dynamic PET scan for 60 minutes immediately after the injection.
-
Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and contralateral normal brain tissue to generate time-activity curves (TACs).
-
Calculate standardized uptake values (SUVs) or perform kinetic modeling to quantify radiotracer uptake.
-
Visualizations
Signaling Pathway of ACBC Cellular Uptake and Downstream Effects
Caption: ACBC cellular uptake and its effect on the mTORC1 signaling pathway.
Experimental Workflow for ACBC PET Imaging in a Mouse Tumor Model
Caption: Workflow for ACBC-based PET imaging in a mouse tumor model.
References
- 1. PET Agents for Primary Brain Tumor Imaging - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopropanecarboxylic acid: mouse to man interspecies pharmacokinetic comparisons and allometric relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbon-11 Radiolabeling of 1-Aminocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclobutanecarboxylic acid (ACBC) is a synthetic amino acid that has shown significant promise as a tracer for positron emission tomography (PET) in oncology. When labeled with the short-lived positron-emitting radionuclide carbon-11 (B1219553) ([11C]), [11C]ACBC serves as a valuable tool for imaging amino acid transport and proliferation in tumors. This document provides detailed application notes and protocols for the radiolabeling of ACBC with carbon-11, intended for use by researchers, scientists, and professionals in drug development. The methodologies described are based on established radiochemical synthesis techniques.[1][2]
Application
[11C]ACBC is primarily utilized as a PET imaging agent for the detection and monitoring of various cancers.[1][2] It has demonstrated preferential uptake in several tumor types.[2] Studies have indicated its potential as a tumor-localizing agent, aiding in the detection of cancerous tissues.[1] PET scans with [11C]ACBC have been particularly useful in identifying recurrent brain tumors.[3] The tracer is rapidly cleared from the blood, achieving maximum tissue concentrations within 30 minutes of intravenous injection.[2]
Experimental Data
The following table summarizes the quantitative data associated with the synthesis of [11C]ACBC.
| Parameter | Value | Reference |
| Synthesis Method | Modified Bücherer-Strecker | [1][2] |
| Precursor | [11C]Hydrogen Cyanide (H11CN) | [1] |
| Total Synthesis Time | 20-40 minutes | [1][2] |
| Chemical Yield | 55% | [2] |
| Produced Radioactivity | Up to 415 mCi | [2] |
Radiolabeling Workflow
The synthesis of [11C]ACBC is typically achieved through a modified Bücherer-Strecker synthesis. This two-step, high-temperature method facilitates the rapid conversion of cyclotron-produced [11C]hydrogen cyanide into the desired amino acid.[1]
References
- 1. Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid, a potential agent for cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography (PET) with 1-Aminocyclobutane-1-[(11)C]carboxylic Acid (1-[(11)C]-ACBC) for Detecting Recurrent Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Aminocyclobutanecarboxylic Acid (ACBC) Uptake Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclobutanecarboxylic acid (ACBC) is a synthetic amino acid analog that has demonstrated preferential uptake in tumor cells, making it a molecule of significant interest for cancer diagnosis and therapy.[1][2][3][4] Understanding the mechanisms by which cancer cells import ACBC is crucial for the development of novel therapeutic strategies that exploit this transport system. These notes provide a comprehensive overview of the known uptake mechanisms of ACBC in cancer cells, the signaling pathways that regulate this process, and detailed protocols for studying its transport. While much of the detailed mechanistic data comes from its fluorinated analog, trans-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (18F-FACBC), these findings provide a strong predictive framework for understanding ACBC transport.
Primary Transporters of ACBC in Cancer Cells
The uptake of ACBC and its analogs in cancer cells is primarily mediated by transporters from the Solute Carrier (SLC) family. The two main systems involved are the sodium-dependent Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2, also known as SLC1A5) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1, also known as SLC7A5).[5][6]
-
ASCT2 (SLC1A5): This transporter is a sodium-dependent symporter that mediates the exchange of neutral amino acids. In the context of ACBC uptake, it is a primary route of entry into cancer cells.[5][6] Its activity is particularly important in tumors exhibiting "glutamine addiction".[7][8]
-
LAT1 (SLC7A5): This transporter is a sodium-independent exchanger that imports large neutral amino acids. LAT1 also contributes significantly to the uptake of ACBC, especially in acidic tumor microenvironments.[5][6]
The relative contribution of these transporters can vary between different cancer cell types and is influenced by the tumor microenvironment.
Quantitative Data on ACBC Analog (FACBC) Uptake
The following tables summarize key quantitative data obtained from studies on the uptake of the ACBC analog, FACBC, in prostate cancer cells. This data provides valuable insights into the kinetics and inhibition of ACBC transport.
Table 1: Kinetic Parameters of [14C]FACBC Uptake
| Cell Line | Condition | Km (μmol/L) | Reference |
| DU145 (Prostate Cancer) | Na+-dependent | 64.4 | [5] |
| PrEC (Normal Prostate Epithelial) | Na+-dependent | 191.7 | [5] |
Table 2: Inhibition of [14C]FACBC Uptake in DU145 Prostate Cancer Cells
| Condition | Inhibitor (Amino Acid) | Concentration | % Inhibition | Reference |
| Na+-dependent | L-Glutamine | 1 mmol/L | ~80% | [5] |
| L-Serine | 1 mmol/L | ~75% | [5] | |
| L-Alanine | 1 mmol/L | ~60% | [5] | |
| L-Cysteine | 1 mmol/L | ~50% | [5] | |
| Na+-independent | L-Phenylalanine | 1 mmol/L | ~90% | [5] |
| BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) | 1 mmol/L | ~95% | [5] |
Regulation of ACBC Transporter Expression and Activity
The expression and activity of ACBC transporters are tightly regulated by key oncogenic signaling pathways, ensuring that cancer cells can acquire the necessary amino acids to support their rapid growth and proliferation.
The PI3K/Akt/mTORC1 Signaling Pathway
The PI3K/Akt/mTORC1 pathway is a central regulator of cell growth and metabolism.[9][10][11] Activation of this pathway, a common event in many cancers, promotes the uptake of nutrients, including amino acids.[12][13][14] mTORC1, in particular, senses intracellular amino acid levels and, when activated, promotes the transcription and translation of nutrient transporters to sustain anabolic processes.[12][13][15][16] This creates a positive feedback loop where increased amino acid uptake via transporters like ASCT2 and LAT1 activates mTORC1, which in turn upregulates the expression of these transporters.
The c-Myc Oncogene
The c-Myc transcription factor is a potent oncogene that is overexpressed in a wide range of human cancers.[17][18][19][20] c-Myc directly regulates the transcription of a large number of genes involved in cell growth and metabolism, including amino acid transporters.[17][18][19][20] It has been shown to directly bind to the promoter regions of SLC transporter genes, including those responsible for the uptake of neutral amino acids, thereby increasing their expression and enhancing amino acid import to fuel tumor growth.[17][18][19][20]
Visualized Signaling Pathways and Experimental Workflows
Caption: Signaling pathways regulating ACBC transporter expression and uptake in cancer cells.
Caption: A typical experimental workflow for investigating the ACBC uptake mechanism.
Experimental Protocols
Radiolabeled ACBC Uptake Assay
This protocol is adapted from standard radiolabeled amino acid uptake assays and is designed to quantify the cellular uptake of ACBC.
Materials:
-
Cancer cell line of interest (e.g., DU145, PC-3, LNCaP)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 5 mM HEPES, 1 mM D-Glucose), pH 7.4
-
Radiolabeled [14C]ACBC or [3H]ACBC
-
Unlabeled ACBC
-
Specific amino acid inhibitors (e.g., L-glutamine, L-serine, L-phenylalanine, BCH)
-
Cell lysis buffer (e.g., 1% SDS or 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cancer cells in 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture for 2-3 days.
-
Preparation: On the day of the experiment, pre-warm PBS and KRH buffer to 37°C. Prepare the uptake solution by diluting radiolabeled ACBC in KRH buffer to the desired final concentration (e.g., 1-10 µM, with a specific activity of ~1 µCi/mL). For inhibition studies, prepare uptake solutions containing the specific inhibitors at a final concentration of 1-10 mM.
-
Washing: Aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed PBS. Then, wash once with 1 mL of pre-warmed KRH buffer.
-
Uptake: Aspirate the KRH buffer and add 0.5 mL of the radiolabeled ACBC uptake solution (with or without inhibitors) to each well. Incubate for a predetermined time (e.g., 1-15 minutes) at 37°C. A time-course experiment should be performed initially to determine the linear range of uptake.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: In parallel wells, determine the total protein concentration using a BCA or Bradford protein assay to normalize the radioactivity counts (e.g., cpm/µg protein).
siRNA-Mediated Knockdown of ACBC Transporters
This protocol describes how to use small interfering RNA (siRNA) to specifically knockdown the expression of ASCT2 and LAT1 to confirm their role in ACBC uptake.
Materials:
-
Validated siRNA sequences targeting ASCT2 (SLC1A5) and LAT1 (SLC7A5)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (ASCT2, LAT1, or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-10 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of fresh culture medium. Gently rock the plate to mix.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assay: Perform the radiolabeled ACBC uptake assay (as described in 5.1) on the transfected cells to determine the effect of transporter knockdown on ACBC uptake.
Western Blotting for ACBC Transporter Expression
This protocol is for detecting the protein expression levels of ASCT2 and LAT1, for instance, after siRNA-mediated knockdown or treatment with signaling pathway inhibitors.
Materials:
-
Cell lysates from experimental and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ASCT2 and LAT1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay. Dilute samples to equal concentrations and add Laemmli buffer. Heat samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-ASCT2, anti-LAT1, or loading control) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
References
- 1. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 11. Amino Acid Transporters Are a Vital Focal Point in the Control of mTORC1 Signaling and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Integration of amino acid signals by the mTORC1 pathway [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Direct and coordinate regulation of ATP-binding cassette transporter genes by Myc factors generates specific transcription signatures that significantly affect the chemoresistance phenotype of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. c-MYC oncoprotein dictates transcriptional profiles of ATP-binding cassette transporter genes in chronic myelogenous leukemia CD34+ hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. C-myc amplification altered the gene expression of ABC- and SLC-transporters in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Aminocyclobutanecarboxylic Acid in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic amino acid that has garnered significant interest in the field of neuroscience due to its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. This document provides detailed application notes and experimental protocols for the use of ACBC and its derivatives in neuroscience research.
ACBC primarily functions as a ligand at the glycine (B1666218) modulatory site of the NMDA receptor, where it can act as a partial agonist or an antagonist.[1] This modulation of the NMDA receptor complex underlies its potential applications in studying and potentially treating various neurological and psychiatric disorders. Furthermore, radiolabeled derivatives of ACBC have emerged as promising agents for positron emission tomography (PET) imaging of brain tumors.
Mechanism of Action: Modulation of the NMDA Receptor
This compound exerts its effects in the central nervous system primarily by interacting with the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.
ACBC's binding to the glycine site can have different functional consequences depending on the experimental context, exhibiting properties of a partial agonist or a competitive antagonist.[1] This dual activity makes it a versatile tool for probing the function of the NMDA receptor glycine site.
Signaling Pathway of NMDA Receptor Activation and Modulation by ACBC
Caption: NMDA receptor activation pathway and modulation by ACBC.
Applications in Neuroscience Research
Investigating NMDA Receptor Function
Due to its specific interaction with the glycine modulatory site, ACBC is a valuable tool for dissecting the role of this site in various physiological and pathological processes.
Electrophysiological Studies
Whole-cell voltage-clamp recordings in cultured neurons or brain slices can be used to characterize the effect of ACBC on NMDA receptor-mediated currents.
Table 1: Quantitative Data from Electrophysiological Studies
| Preparation | Agonist | ACBC Concentration | Effect | Reference |
| Xenopus oocytes expressing rat brain mRNA | NMDA | Not specified | Competitive antagonist at the glycine modulatory site | [2] |
| Neonatal rat motoneurons | NMDA | Not specified | Derivatives showed potent antagonist activity | [3] |
Anticonvulsant Research
Derivatives of ACBC have been synthesized and evaluated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.[3] The anticonvulsant activity is thought to be mediated by the antagonism of NMDA receptors.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to seizures induced by loud noise (audiogenic seizures), providing a reliable model to screen for anticonvulsant compounds.[4][5][6][7]
Neuroimaging
Radiolabeled derivatives of ACBC, such as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), are utilized as PET tracers for imaging brain tumors.[8] These tracers are taken up by amino acid transporters that are often overexpressed in tumor cells.
Table 2: Quantitative Data from PET Imaging Studies with [¹⁸F]FACBC
| Subject | Brain Region | Mean SUVmean | Reference |
| Human | Cerebral Cortex | 0.3 ± 0.1 | [9][10] |
| Human | Basal Ganglia | 0.4 ± 0.1 | [9][10] |
| Human | Thalamus | 0.4 ± 0.1 | [9][10] |
| Human | Cerebellum | 0.4 ± 0.1 | [9][10] |
| Human | Parotid Gland | 3.4 ± 0.8 | [9][10] |
| Human | Pharynx | 2.5 ± 0.5 | [9][10] |
| Human | Pituitary Gland | 2.3 ± 0.4 | [9][10] |
| Human | Bone Marrow | 2.0 ± 0.5 | [9][10] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess ACBC's Effect on NMDA Receptor Currents
This protocol is adapted from standard electrophysiological techniques.
Workflow
Caption: Workflow for whole-cell voltage-clamp recording.
Methodology
-
Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.
-
Recording Solutions:
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. pH adjusted to 7.4.
-
Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2.
-
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Perfuse the control solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) and record the inward current.
-
Wash out the control solution.
-
Perfuse the test solution containing NMDA, glycine, and the desired concentration of ACBC.
-
Record the inward current in the presence of ACBC.
-
Analyze the peak amplitude and decay kinetics of the recorded currents to determine the effect of ACBC.
-
Protocol 2: In Vivo Microdialysis to Measure Extracellular ACBC Levels in the Brain
This protocol allows for the in vivo sampling of extracellular fluid from a specific brain region to determine the concentration of ACBC after systemic administration.[2][9][10][11][12]
Workflow
Caption: Workflow for in vivo microdialysis.
Methodology
-
Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer ACBC via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for a predetermined duration.
-
-
Sample Analysis: Analyze the concentration of ACBC in the collected dialysate samples using a suitable analytical technique such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration of ACBC in the dialysate over time to determine its pharmacokinetic profile in the brain.
Protocol 3: Audiogenic Seizure Model for Anticonvulsant Testing
This protocol describes the induction of seizures in DBA/2 mice to evaluate the anticonvulsant effects of ACBC derivatives.[4][5][6][7]
Workflow
References
- 1. Non-NMDA receptor-mediated neurotoxicity in cortical culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 5. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic Analysis of Audiogenic Seizure Susceptibility in C57bl/6j x Dba/2j Recombinant Inbred Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. buczynski-gregus.com [buczynski-gregus.com]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Aminocyclobutanecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Aminocyclobutanecarboxylic Acid (Ac4c) in Peptide Synthesis
This compound (Ac4c) is a cyclic, non-proteinogenic α,α-disubstituted amino acid that serves as a valuable building block in peptide synthesis. Its rigid cyclobutyl ring imposes significant conformational constraints on the peptide backbone, making it a powerful tool for designing peptidomimetics with enhanced biological activity, stability, and receptor selectivity.
Incorporation of Ac4c into a peptide sequence can induce stable secondary structures, such as β-turns and helices.[1] This conformational rigidity is crucial for locking the peptide into a bioactive conformation, which can lead to improved binding affinity for its target receptor. Furthermore, the unnatural structure of Ac4c provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[2][3][4][5] These properties make Ac4c a highly attractive residue for the development of novel peptide drugs with improved pharmacokinetic profiles.[6]
This document provides detailed application notes and experimental protocols for the incorporation of Ac4c into peptides, as well as methods for their purification and characterization.
Key Applications of Ac4c in Peptide Design and Drug Development
The unique structural features of Ac4c lend themselves to a variety of applications in peptide science and drug discovery:
-
Conformational Constraint and Secondary Structure Induction: The cyclobutyl moiety of Ac4c restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures.[1] This is particularly useful for mimicking the bioactive conformation of a native peptide ligand.
-
Enhanced Metabolic Stability: The α,α-disubstituted nature of Ac4c sterically hinders the action of proteases, leading to a significant increase in the peptide's resistance to enzymatic degradation and a longer plasma half-life.[2][3][4][5]
-
Improved Receptor Selectivity and Affinity: By locking the peptide into a specific conformation, Ac4c can enhance its binding affinity and selectivity for a particular receptor subtype, potentially reducing off-target effects.
-
Development of Peptidomimetics: Ac4c is a key component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.
Quantitative Data on the Effects of Ac4c Incorporation
The incorporation of Ac4c can lead to measurable improvements in the biological and pharmacological properties of peptides. The following tables summarize key quantitative data, although it is important to note that direct comparative data for Ac4c across a wide range of peptides and assays is limited in the current literature.
Table 1: Conformational Parameters of Ac4c in Model Peptides
| Parameter | Value | Reference |
| τ(N-Cα-C') Bond Angle | Significantly expanded from tetrahedral value | [1] |
| Preferred Conformation | β-turn and helix former | [1] |
| Energetically Favored Structures | γ-turn (2.2(7) helix), α-/3(10)-helical | [7] |
Table 2: Enzymatic Stability of Peptides Containing Unnatural Amino Acids
| Peptide | Modification | Half-life (t1/2) in SGF | Half-life (t1/2) in SIF | Reference |
| Somatostatin | Native | 13 ± 2 min | < 3 min | [8] |
| Octreotide | Contains D-Phe and D-Trp | > 24 h | 8.3 ± 1.0 h | [8] |
| Oxytocin (OT) | Native | > 24 h | 8 ± 1 min | [8] |
| Note: While specific half-life data for Ac4c-containing peptides is not readily available in a comparative format, the data for Octreotide, which contains other non-natural amino acids, illustrates the significant increase in stability that can be achieved. The principle of increased proteolytic resistance due to backbone modification is expected to apply to Ac4c as well.[2][3][4][5] |
Table 3: Receptor Binding Affinity and Bioactivity of Modified Peptides (Illustrative Examples)
| Peptide Analog | Target Receptor | Binding Affinity (Ki or Kd) | Bioactivity (IC50 or EC50) | Reference |
| Native Peptide | - | - | - | - |
| Ac4c-modified Peptide | - | Data not available in a comparative table format. | Data not available in a comparative table format. | - |
| Note: Finding a comprehensive table with direct comparisons of Ki/Kd or IC50/EC50 values for a series of native vs. Ac4c-modified peptides is challenging. However, numerous studies report enhanced bioactivity upon incorporation of conformationally constrained amino acids. Researchers should perform their own assays to determine these values for their specific peptides of interest. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ac4c-Containing Peptides (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide containing an Ac4c residue using Fmoc chemistry.
Caption: Workflow for Solid-Phase Peptide Synthesis of Ac4c-Peptides.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids, including Fmoc-Ac4c-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Kaiser test kit
-
Syringe reactor
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a syringe reactor.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Ac4c Coupling:
-
In a separate vial, dissolve Fmoc-Ac4c-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads.
-
Perform the Kaiser test to check for the presence of free primary amines.
-
A blue color indicates an incomplete reaction (repeat the coupling step). A yellow/colorless result indicates a complete reaction.
-
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Solution-Phase Synthesis of a Dipeptide containing Ac4c (Boc/Z Strategy)
This protocol describes the synthesis of a dipeptide, for example, Boc-Ala-Ac4c-OMe, in solution.
Caption: General Workflow for Solution-Phase Dipeptide Synthesis.
Materials:
-
Boc-Alanine (Boc-Ala-OH)
-
This compound methyl ester hydrochloride (H-Ac4c-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) OR HATU and DIPEA
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Preparation of H-Ac4c-OMe: Neutralize H-Ac4c-OMe·HCl with a base like DIPEA in DCM to obtain the free amine.
-
Coupling Reaction:
-
Method A (DCC/HOBt):
-
Dissolve Boc-Ala-OH (1 eq.) and HOBt (1.1 eq.) in DCM.
-
Add the solution of H-Ac4c-OMe (1 eq.).
-
Cool the mixture to 0 °C and add DCC (1.1 eq.).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
-
Method B (HATU/DIPEA):
-
In a separate flask, dissolve Boc-Ala-OH (1 eq.), HATU (1 eq.), and DIPEA (2 eq.) in DMF and pre-activate for 5-10 minutes.
-
Add this activated solution to the H-Ac4c-OMe solution.
-
Stir at room temperature for several hours until completion (monitor by TLC).
-
-
-
Workup:
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure Boc-Ala-Ac4c-OMe.
Purification and Analysis of Ac4c-Containing Peptides
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
Caption: Workflow for RP-HPLC Purification of Peptides.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Apply a linear gradient of Mobile Phase B to elute the peptide. The gradient will depend on the hydrophobicity of the peptide.
-
-
Detection and Fractionation: Monitor the elution profile using a UV detector at 214 nm and 280 nm. Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry: Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.
-
NMR Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectroscopy can be used to confirm the peptide sequence and to study its conformation in solution. The presence of Ac4c will introduce unique chemical shifts and NOE patterns that can be used to define the local and global structure of the peptide.
Enzymatic Stability Assay
This protocol provides a general method for assessing the stability of an Ac4c-containing peptide in serum or plasma.
Materials:
-
Purified Ac4c-containing peptide and a native control peptide
-
Human or rat serum/plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) or Trichloroacetic acid (TCA) to stop the reaction
-
RP-HPLC system for analysis
Protocol:
-
Incubation:
-
Prepare stock solutions of the test and control peptides in PBS.
-
Incubate the peptides at a final concentration (e.g., 100 µg/mL) in serum or plasma at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding two volumes of cold ACN or 10% TCA to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point by RP-HPLC.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t₁/₂) of the peptide.
Conclusion
This compound is a valuable tool for peptide chemists and drug developers seeking to create peptides with improved conformational stability, metabolic resistance, and biological activity. The protocols and application notes provided in this document offer a comprehensive guide for the synthesis, purification, and characterization of Ac4c-containing peptides. By leveraging the unique properties of this constrained amino acid, researchers can design and develop novel peptide-based therapeutics with enhanced potential for clinical success.
References
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural amino acid technology for extending half-life - Profacgen [profacgen.com]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Aminocyclobutanecarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclobutanecarboxylic acid (ACBC) is a conformationally constrained, non-proteinogenic α-amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane (B1203170) scaffold imparts unique stereochemical properties to molecules, influencing their binding affinity, selectivity, and metabolic stability. This document provides an overview of the applications of ACBC in drug discovery, along with detailed protocols for the synthesis of its derivatives and their evaluation in relevant biological assays. ACBC serves as a versatile scaffold for developing novel therapeutics, particularly targeting neurological disorders and infectious diseases.[1][2] It is also utilized in biochemical research to study amino acid metabolism and protein synthesis.[1]
Applications of this compound
The unique structural features of ACBC make it an attractive component for designing molecules with diverse biological activities. Key application areas include:
-
NMDA Receptor Antagonists: Derivatives of ACBC have been synthesized and evaluated for their antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. Overactivation of NMDA receptors is implicated in various neurological conditions, making its antagonists potential therapeutics for diseases like epilepsy, stroke, and neurodegenerative disorders.
-
Succinate (B1194679) Dehydrogenase Inhibitors: ACBC derivatives have shown promise as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain.[3][4][5][6][7] Inhibition of SDH can disrupt cellular respiration, a mechanism exploited for the development of antifungal and anticancer agents.
-
Peptidomimetics: The constrained nature of the cyclobutane ring makes ACBC an excellent building block for creating peptidomimetics with enhanced stability against enzymatic degradation compared to their natural peptide counterparts.
-
Radiotracers for PET Imaging: Radiolabeled ACBC derivatives, such as ¹¹C-ACBC and ¹⁸F-FACBC, are used as positron emission tomography (PET) tracers for imaging tumors, including brain and prostate cancers. These tracers are preferentially taken up by tumor cells, allowing for non-invasive diagnosis and monitoring of disease progression.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from published studies.
Table 1: Antifungal Activity of ACBC-based Succinate Dehydrogenase Inhibitors
| Compound ID | Fungal Species | EC₅₀ (mg/L) | Reference |
| A21 | Rhizoctonia solani | 0.03 | ACS Publications |
| Botrytis cinerea | 0.04 | ACS Publications | |
| Fluxapyroxad (Reference) | Rhizoctonia solani | 0.02 | ACS Publications |
| Botrytis cinerea | 0.20 | ACS Publications | |
| Boscalid (Reference) | Rhizoctonia solani | 0.29 | ACS Publications |
| Botrytis cinerea | 0.42 | ACS Publications |
Table 2: Porcine Succinate Dehydrogenase (pSDH) Inhibitory Activity
| Compound ID | IC₅₀ (µM) | Reference |
| A20 | 3.73 | ACS Publications |
| Fluxapyroxad (Reference) | 3.76 | ACS Publications |
Experimental Protocols
Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid
This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis and derivatization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
To a stirred solution of this compound (2 g, 17 mmol) in a mixture of 1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) at 0°C.[8]
-
Stir the reaction mixture at room temperature for approximately 12 hours.[8]
-
After the complete conversion of the starting material (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.[8]
-
Acidify the aqueous layer with 1N HCl to a pH of 2-3.[8]
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).[8]
-
Combine the organic extracts and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[8]
-
Purify the crude residue by silica (B1680970) gel column chromatography using 35% ethyl acetate in n-hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.[8]
In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of ACBC derivatives against succinate dehydrogenase.[9][10]
Materials:
-
Mitochondrial extract (source of SDH)
-
Test compounds (ACBC derivatives) dissolved in DMSO
-
50 mM Potassium phosphate (B84403) buffer (pH 7.4)
-
100 mM Succinate solution
-
2 mM 2,6-dichlorophenolindophenol (DCPIP) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the potassium phosphate buffer, succinate, and DCPIP. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
150 µL of 50 mM potassium phosphate buffer (pH 7.4)[9]
-
10 µL of the mitochondrial extract
-
5 µL of the test compound solution (or DMSO for control)
-
-
Pre-incubation: Incubate the microplate at 25°C for 10 minutes.[9]
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of the test compound and the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value from the resulting dose-response curve.[9]
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[11][12]
Materials:
-
Test compounds (ACBC derivatives)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Sterile saline
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each ACBC derivative in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.[11]
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[11]
-
Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[11]
-
Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[11]
-
-
Inoculation and Incubation:
-
MIC Determination: The MIC is the lowest concentration of the test compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[11] Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor Signaling and Inhibition by ACBC Derivatives.
Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Caption: Drug Discovery Workflow using ACBC as a Novel Building Block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Hydrochloride | 98071-16-0 [chemicalbook.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. grokipedia.com [grokipedia.com]
- 5. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
Application Notes and Protocols for the Analytical Detection of 1-Aminocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Aminocyclobutanecarboxylic acid (ACBC) in various biological matrices. The protocols described herein are essential for researchers in neuroscience, oncology, and drug development who require accurate and precise measurement of this non-proteinogenic amino acid. ACBC is a key compound in medical imaging and a modulator of the N-methyl-D-aspartate (NMDA) receptor, making its quantification critical for pharmacokinetic, pharmacodynamic, and biomarker studies.
This document outlines three primary analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section includes a detailed experimental protocol, a summary of quantitative performance data, and a visual representation of the workflow.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the analytical methods described in these application notes, allowing for an easy comparison of their capabilities.
| Parameter | HPLC-FLD with OPA Derivatization | LC-MS/MS | GC-MS with Derivatization |
| Limit of Detection (LOD) | ~1 pmol[1] | 0.8 - 20 pmol[2][3][4] | ~10 fmol[5] |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided context. | Not explicitly stated in the provided context. | Not explicitly stated in the provided context. |
| Linearity Range | Not explicitly stated in the provided context. | 1-5 mg/L[2][3][4] | 100 fmol - 100 pmol[5] |
| Derivatization Required | Yes (o-phthalaldehyde) | No (but can be used to improve chromatography) | Yes (e.g., pentafluorobenzyl bromide) |
| Primary Detection Method | Fluorescence | Mass Spectrometry | Mass Spectrometry |
| Selectivity | Good | Excellent | Excellent |
| Throughput | Moderate | High | Moderate |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is a robust and sensitive technique for the quantification of primary amino acids like ACBC. It relies on pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent to form a highly fluorescent isoindole derivative, which is then separated and detected.
Experimental Protocol
a. Sample Preparation (General Protocol)
-
Homogenization: For tissue samples, homogenize the tissue in an appropriate buffer (e.g., ice-cold 1.89% formic acid in water) at a specified ratio (e.g., 10 mL/g of tissue).[6]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for an adequate time (e.g., 40 minutes) to pellet cellular debris.[6]
-
Protein Precipitation: To the supernatant, add a protein precipitating agent like acetonitrile (B52724) with 1% formic acid (in a 4:1 ratio, v/v) and centrifuge again.[6]
-
Extraction: For liquid samples like plasma or urine, a protein precipitation step followed by solid-phase extraction (SPE) on a C18 cartridge may be employed for cleanup and concentration.
-
Final Preparation: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
b. Derivatization
-
Reagent Preparation: Prepare a fresh OPA derivatizing reagent by mixing OPA and 2-mercaptoethanol (B42355) in a 1:1 (v/v) ratio.
-
Reaction: In an autosampler vial, mix the sample extract or standard solution with the OPA reagent and a borate (B1201080) buffer (pH ~10.2). The reaction is typically rapid and occurs at room temperature.[7]
c. HPLC-FLD Conditions
-
Column: Zorbax ODS (Eclipse-AAA), 3.5 µm, 4.6 mm i.d., 15 cm, or similar C18 column.[7]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8
-
Mobile Phase B: Acetonitrile/Methanol (B129727)/Water (45:45:10, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity for the analysis of ACBC, particularly in complex biological matrices. This method can often be performed without derivatization, simplifying sample preparation.
Experimental Protocol
a. Sample Preparation
-
Homogenization (for tissue): Homogenize brain tissue in ice-cold 1.89% formic acid in water.[6]
-
Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled ACBC) to the homogenate or liquid sample.
-
Protein Precipitation: Precipitate proteins using a solvent like acetonitrile containing 1% formic acid.[6]
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
b. LC-MS/MS Conditions
-
Column: A reversed-phase C18 column or a HILIC column can be used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate ACBC from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
ACBC: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of ACBC, offering high resolution and sensitivity. This method requires derivatization to increase the volatility and thermal stability of the analyte.
Experimental Protocol
a. Sample Preparation and Derivatization
-
Extraction: Extract ACBC from the biological matrix using a suitable procedure, such as solid-phase extraction.
-
Drying: The extract must be completely dried before derivatization.
-
Derivatization:
-
Esterification: React the dried extract with 2 M HCl in methanol at 80°C for 60 minutes to esterify the carboxylic acid group.[2]
-
Amidation: Subsequently, react with pentafluoropropionic anhydride (B1165640) in ethyl acetate (B1210297) at 65°C for 30 minutes to derivatize the amino group.[2]
-
Alternatively, derivatization with pentafluorobenzyl (PFB) bromide can be used.[5]
-
-
Extraction of Derivative: Reconstitute the derivatized sample in a suitable buffer and extract with an organic solvent like toluene.[2]
b. GC-MS Conditions
-
Column: A capillary column suitable for amino acid analysis (e.g., a mid-polarity column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An oven temperature program is used to separate the derivatized ACBC from other components. For example, start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized ACBC.
-
Workflow Diagram
References
- 1. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Aminocyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminocyclobutanecarboxylic acid.
Solubility Data
The solubility of this compound can vary depending on the solvent and the form of the compound (free acid or hydrochloride salt). Below is a summary of available solubility data.
| Compound Form | Solvent | Reported Solubility | Notes |
| This compound | Water | Soluble up to 100 mM | - |
| Water | 33.33 mg/mL (289.50 mM) | Requires sonication for a clear solution. | |
| This compound Hydrochloride | Water | Soluble | Quantitative data not specified. |
| Ethanol (B145695) | Soluble | Quantitative data not specified. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data not specified. |
Experimental Protocols
Protocol for Preparing a 1 M Aqueous Stock Solution of this compound:
-
Weighing: Accurately weigh 115.13 mg of this compound.
-
Initial Dissolution: Add the powder to a sterile container with approximately 0.8 mL of high-purity water.
-
Sonication: Place the container in a sonicator bath and sonicate until the compound is fully dissolved. This may take several minutes.
-
Volume Adjustment: Once fully dissolved, add high-purity water to reach a final volume of 1 mL.
-
Sterilization: If required for your application, sterile filter the solution through a 0.22 µm filter.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for a few days.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Question: My this compound is not dissolving in water, even after vortexing. What should I do?
Answer: this compound can be slow to dissolve. We recommend the use of sonication to aid dissolution. Gentle warming of the solution can also help, but be cautious to avoid degradation. If the compound still does not dissolve, consider preparing a more dilute solution.
Question: I am observing precipitation in my stock solution after storage at 4°C. How can I prevent this?
Answer: Precipitation upon cooling can occur if the solution is close to its saturation point. To resolve this, you can try the following:
-
Gently warm the solution and sonicate to redissolve the precipitate before use.
-
For long-term storage, it is recommended to store stock solutions at -20°C.
-
Consider preparing a slightly more dilute stock solution.
Question: How does pH affect the solubility of this compound?
Answer: As an amino acid, this compound is a zwitterionic compound, meaning it has both an acidic carboxylic acid group and a basic amino group. Its solubility is lowest at its isoelectric point (pI) and increases in both acidic and basic solutions.[1] If you are having trouble dissolving the free acid in a neutral aqueous solution, adjusting the pH slightly acidic or basic can significantly improve solubility.
Question: What is the recommended method for dissolving the hydrochloride salt of this compound?
Answer: The hydrochloride salt is generally more water-soluble than the free acid. It should dissolve readily in water with gentle vortexing. It is also reported to be soluble in ethanol and DMSO.
Question: How stable are solutions of this compound?
Answer: For maximal stability, aqueous stock solutions should be stored at -20°C.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. When stored properly, solutions can be stable for an extended period.[2]
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway
This compound is known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. The following diagram illustrates a simplified overview of the NMDA receptor signaling cascade.
Caption: NMDA Receptor Signaling Pathway.
Troubleshooting Workflow for Solubility Issues
The following workflow provides a logical approach to troubleshooting solubility problems with this compound.
Caption: Solubility Troubleshooting Workflow.
References
Technical Support Center: Optimizing 1-Aminocyclobutanecarboxylic Acid (ACBC) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminocyclobutanecarboxylic acid (ACBC) in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vivo applications of this compound (ACBC)?
A1: this compound (ACBC) has two primary applications in in vivo research:
-
As a radiolabeled tracer for Positron Emission Tomography (PET) imaging: Radiolabeled ACBC, particularly with Carbon-11 ([¹¹C]ACBC), is used as a tumor-seeking agent. It shows preferential uptake in various tumor types, making it a valuable tool for cancer diagnosis and monitoring.
-
As a modulator of the N-methyl-D-aspartate (NMDA) receptor: In its non-radiolabeled form, ACBC acts as a partial agonist at the glycine (B1666218) site of the NMDA receptor. This has led to its investigation in animal models for its potential antidepressant, anxiolytic, and neuroprotective effects.
Q2: What is a typical dosage range for ACBC in in vivo studies?
A2: The optimal dosage of ACBC depends on the application, animal model, and administration route. For PET imaging studies, the dosage is determined by the radioactivity required for clear imaging, not the mass of the compound. For neurological studies in rodents, dosages can range from 10 mg/kg to 100 mg/kg, administered intravenously or intraperitoneally. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q3: What is the known toxicity profile of ACBC?
A3: ACBC is generally considered to have low toxicity. Studies have shown it to be nontoxic in three animal species. The intraperitoneal LD50 in rats is reported to be greater than 500 mg/kg[1][2]. However, at higher doses, it may cause skin and eye irritation[1][2]. As with any experimental compound, it is recommended to conduct preliminary toxicity studies at the doses planned for your in vivo experiments.
Q4: How is ACBC typically administered in animal models?
A4: The route of administration depends on the research question. For PET imaging, [¹¹C]ACBC is administered intravenously to allow for rapid distribution throughout the body. For neurological studies, intravenous or intraperitoneal injections are common. The choice of administration route will influence the pharmacokinetic profile of the compound.
Troubleshooting Guides
PET Imaging with [¹¹C]ACBC
Q5: I am observing a low tumor-to-background signal ratio in my [¹¹C]ACBC PET scans. What are the possible causes and solutions?
A5: A low tumor-to-background ratio can be caused by several factors:
-
Suboptimal Uptake Time: [¹¹C]ACBC is cleared rapidly from the blood, with maximum tissue concentrations reached within 30 minutes of injection. Ensure that the PET scan is performed within this optimal window.
-
Poor Radiotracer Quality: Impurities in the radiolabeled ACBC can lead to altered biodistribution and lower tumor uptake. Verify the radiochemical purity of your [¹¹C]ACBC batch.
-
Animal Physiology: Factors such as anesthesia, blood glucose levels, and the specific tumor model can influence tracer uptake. Standardize these experimental conditions across all animals.
-
Incorrect Image Analysis: Ensure that the regions of interest (ROIs) for the tumor and background tissue are drawn accurately.
Q6: My [¹¹C]ACBC PET imaging results are inconsistent across different animals in the same experimental group. How can I improve reproducibility?
A6: Inconsistent results can often be traced back to variability in the experimental protocol. To improve reproducibility:
-
Standardize Animal Handling: Use animals of the same age, sex, and strain. Ensure consistent housing conditions and diet.
-
Precise Injection Technique: Administer the radiotracer consistently, for example, through a tail vein catheter, to ensure the full dose enters circulation at the same rate.
-
Consistent Anesthesia Protocol: The type and depth of anesthesia can affect physiological parameters that influence tracer distribution. Maintain a consistent anesthesia regimen.
-
Calibrate the PET Scanner: Regular calibration and quality control of the PET scanner are essential for consistent and accurate measurements.
Neurological Studies with Non-radiolabeled ACBC
Q7: I am not observing the expected behavioral effects of ACBC in my rodent model of depression/anxiety. What should I check?
A7: The lack of a behavioral effect could be due to several factors:
-
Inadequate Dosage: The dose of ACBC may be too low to elicit a response. A dose-response study is recommended to determine the effective dose range for your specific behavioral paradigm.
-
Pharmacokinetic Issues: ACBC is rapidly cleared from the brain. The timing of the behavioral test relative to the ACBC administration is critical. Consider the pharmacokinetic profile of ACBC in your animal model to ensure that the behavioral testing occurs when the compound is present in the brain at sufficient concentrations.
-
Animal Model Suitability: The chosen animal model may not be sensitive to the effects of ACBC. Review the literature to ensure that your model is appropriate for studying NMDA receptor modulation.
-
Experimental Design: Factors such as the time of day of testing, the level of stress in the animals, and the specific parameters being measured can all influence the outcome of behavioral studies.
Q8: I am observing unexpected side effects in my animals at higher doses of ACBC. What should I do?
A8: While ACBC has a good safety profile, high doses may lead to adverse effects.
-
Dose Reduction: The most straightforward solution is to reduce the dose to a level that is effective without causing overt side effects.
-
Observe and Record: Carefully document all observed side effects, including their severity and duration. This information is valuable for determining the therapeutic window of the compound.
-
Consider an Alternative Compound: If a suitable therapeutic window cannot be established with ACBC, you may need to consider using a different NMDA receptor modulator with a more favorable side effect profile.
Quantitative Data
Table 1: In Vivo Dosages and Effects of this compound (ACBC) and its Analog 1-Aminocyclopropanecarboxylic Acid (ACPC)
| Compound | Animal Model | Dosage | Administration Route | Application | Observed Effect |
| [¹¹C]ACBC | Human | Tracer Dose | Intravenous | PET Imaging | Preferential uptake in recurrent brain tumors. |
| ACBC | Mouse | 100 mg/kg | Intravenous | Neurological | Rapid elimination from the brain (T₁/₂ of 5 min). |
| ACPC | Rat | 100-200 mg/kg | Not specified | Antidepressant | Reversal of chronic mild stress-induced deficits in sucrose (B13894) consumption. |
| ACPC | Mouse | Not specified | Systemic | Neuroprotection | Reduced NMDA-induced hippocampal neurodegeneration. |
| ACPC | Rat | 200-400 mg/kg | Not specified | Procognitive | Enhanced object recognition memory and cognitive flexibility. |
Experimental Protocols
Protocol 1: [¹¹C]ACBC PET Imaging for Brain Tumor Assessment in a Rodent Model
-
Animal Preparation: Anesthetize the tumor-bearing rodent using a consistent and appropriate anesthetic agent (e.g., isoflurane).
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]ACBC intravenously via a tail vein catheter. The exact radioactivity will depend on the PET scanner sensitivity and imaging protocol.
-
Uptake Period: Allow the radiotracer to distribute for 10-30 minutes post-injection.
-
PET/CT Imaging: Position the animal in the PET/CT scanner. Perform a CT scan for anatomical localization and attenuation correction, followed by a dynamic or static PET scan.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and a contralateral background region (e.g., healthy brain tissue) to calculate the tumor-to-background ratio.
Protocol 2: Assessment of Antidepressant-like Effects of ACBC in a Mouse Forced Swim Test
-
Animal Acclimation: Acclimate mice to the testing room and handling procedures for several days prior to the experiment.
-
ACBC Administration: Administer ACBC or vehicle control via intraperitoneal injection at the desired dose (e.g., 50 mg/kg).
-
Pre-Test Period: 30 minutes after injection, place each mouse in a cylinder of water for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-swim, administer the same dose of ACBC or vehicle. 30 minutes later, place the mice back in the water cylinders for a 6-minute test session.
-
Behavioral Scoring: Video record the test session and score the duration of immobility during the last 4 minutes. A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: A typical experimental workflow for in vivo PET imaging with [¹¹C]ACBC.
Caption: A logical workflow for troubleshooting inconsistent behavioral results.
Caption: The role of ACBC as a partial agonist at the NMDA receptor glycine site.
References
Technical Support Center: 1-Aminocyclobutanecarboxylic Acid (ACBC) PET Scans
Welcome to the technical support center for 1-Aminocyclobutanecarboxylic acid (ACBC), also known as Fluciclovine F-18, PET scan imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Physiological Variants & Benign Uptake
Question 1: What are the common patterns of normal physiological uptake of this compound, and how can they be distinguished from pathological findings?
Answer: Understanding the normal biodistribution of ACBC is crucial for accurate scan interpretation. Intense physiological uptake is typically observed in the liver and pancreas.[1][2][3] Moderate uptake is common in the bone marrow and salivary glands, while variable mild to moderate activity can be seen in the pituitary gland and bowel.[3][4] Unlike FDG, ACBC shows minimal uptake in the brain and has low renal excretion in the early imaging window.[3][4]
To differentiate physiological from pathological uptake, consider the following:
-
Location and Symmetry: Physiological uptake often follows expected anatomical distributions and is typically symmetric (e.g., in salivary glands).
-
Intensity: While organs like the liver and pancreas show high uptake, suspicious lesions should be evaluated relative to background tissues like blood pool and bone marrow.[1][5]
-
Clinical Context: Correlate findings with the patient's clinical history and other imaging modalities.
Question 2: How can I differentiate between malignant uptake and benign prostatic hyperplasia (BPH) in the prostate bed?
Answer: Benign prostatic hyperplasia (BPH) can demonstrate variable ACBC uptake, potentially mimicking malignancy.[3] While there is no definitive cutoff, malignant lesions often exhibit more focal and intense uptake compared to the more diffuse and moderate uptake that can be seen with BPH. Correlation with MRI, which can provide anatomical detail of the prostate zones and identify suspicious nodules, is often recommended for equivocal cases.
Question 3: We observed unexpected uptake in the inguinal lymph nodes. Is this indicative of metastasis?
Answer: While metastatic spread to inguinal lymph nodes is possible, it is highly unlikely in most cases of prostate cancer.[6] Moderate, often bilateral, uptake in inguinal lymph nodes is a common finding and is typically considered benign or reactive (inflammatory).[5][6] Clinical correlation is key; in the absence of other signs of disease in that lymphatic drainage region, such uptake is generally not interpreted as metastatic.
Category 2: Technical & Procedural Artifacts
Question 4: What are the best practices to minimize urinary activity in the bladder and ureters that may obscure the pelvic region?
Answer: Although ACBC has low urinary excretion, accumulation in the bladder and ureters can still interfere with the evaluation of the prostate fossa.[3][5] Mild to moderate bladder activity may be seen in 5-10% of patients.[3] To minimize this artifact:
-
Patient Hydration: Ensure the patient is well-hydrated.
-
Voiding Schedule: It is recommended that patients avoid voiding for at least 30-60 minutes prior to the injection of the radiotracer.[7] Higher bladder activity has been reported in patients who voided immediately before the injection.[7]
-
Delayed Imaging: If initial images are inconclusive due to urinary activity, delayed imaging may be considered to allow for further clearance.
-
Ureter Identification: Carefully trace the course of the ureters on fused PET/CT images to distinguish ureteric activity from true nodal disease.[5][7]
Question 5: How can we prevent or correct for motion and respiratory artifacts?
Answer: Motion artifacts, which cause misregistration between the PET and CT images, can lead to inaccurate localization of uptake or the creation of false lesions.[8][9][10]
-
Patient Comfort and Instruction: Ensure the patient is comfortable on the scanner bed. Clearly instruct the patient to remain still and breathe shallowly during the acquisition.[8][11]
-
Immobilization: Use immobilization devices if necessary.
-
Acquisition Protocol: For respiratory motion, which particularly affects the liver dome and lung bases, acquiring the CT scan during shallow, quiet breathing rather than a deep-inspiration breath-hold can better match the PET acquisition, which is performed over several minutes of normal breathing.[5][12]
-
Post-Processing: If misregistration is detected, some software allows for manual re-registration of the PET and CT datasets.[9] Reviewing non-attenuation-corrected (NAC) images can also help confirm if a finding is genuine or an artifact, as NAC images are not affected by misregistration artifacts.[8]
Question 6: What is the impact of CT contrast agents on ACBC PET scans, and how should their use be managed?
Answer: High-density oral or intravenous CT contrast agents can lead to attenuation correction artifacts, where the software may overcorrect for attenuation, resulting in artificially high uptake values in adjacent areas.[5][6]
-
Protocol Timing: If IV contrast is necessary for a diagnostic CT, it is recommended to perform the PET acquisition before the contrast-enhanced CT scan.[5][6] This also minimizes any potential diuretic effect of the contrast agent on the radiotracer distribution.[6]
-
Review of Images: Always review the CT images for the presence of dense contrast material that could be causing an artifact on the PET data.
Quantitative Data Summary
The following table summarizes typical Standardized Uptake Values (SUV) for ACBC in normal tissues to aid in differentiating physiological from pathological uptake. Note that these values can vary based on the scanner, reconstruction parameters, and patient-specific factors.
| Tissue / Organ | Typical SUVmax / SUVmean Range | Reference |
| Normal Physiological Uptake | ||
| Liver | High | [1][2][3] |
| Pancreas | High | [1][2][3] |
| Bone Marrow | Moderate | [1][3][5] |
| Salivary Glands | Moderate | [3][4] |
| Pituitary Gland | Mild to Moderate | [3][4] |
| Bowel | Variable Mild to Moderate | [3][4] |
| Muscle | Mild (increases over time) | [1][3] |
| Lungs | Less than blood pool | [1][3] |
| Brain | Minimal / Less than blood pool | [3][4] |
| Common Benign Findings | ||
| Reactive Inguinal Lymph Nodes | Moderate | [5][6] |
| Benign Prostatic Hyperplasia (BPH) | Variable | [3] |
| Inflammatory Processes | Can show uptake | [3][6] |
Experimental Protocols
Adherence to standardized protocols is critical for minimizing artifacts and ensuring high-quality, reproducible data.
Patient Preparation Protocol
-
Fasting: Patients should fast for a minimum of 4 hours prior to the scan to reduce background physiological activity.[7]
-
Hydration: Encourage good hydration by asking the patient to drink plain water. This can help with radiotracer distribution and clearance.[13][14]
-
Physical Activity: Patients should avoid strenuous physical activity for 24 hours before the scan to prevent non-specific muscle uptake.[13][15]
-
Voiding: Instruct the patient not to empty their bladder for at least 30-60 minutes before the radiotracer injection.[7]
-
Medications: Patients can typically take their usual medications.[16]
Image Acquisition Protocol
-
Radiotracer Injection: Administer a standard dose of Fluciclovine F-18 intravenously. Record the injection site, time, and net administered dose for accurate SUV calculations.[6] Avoid extravasation, as this can create a local "hot spot" artifact.[4]
-
Uptake Period: The optimal time for imaging is between 3 to 5 minutes post-injection due to the rapid kinetics of ACBC.[1][5]
-
Patient Positioning: Position the patient supine on the scanner bed. If imaging the chest or abdomen, positioning with the arms up can reduce beam hardening artifacts on the CT.[8][12]
-
CT Scan: Perform a low-dose CT scan from the skull base to the mid-thigh for attenuation correction and anatomical localization. Use a shallow-breathing protocol for the CT acquisition to better match the PET scan.[5][11]
-
PET Scan: Begin the PET acquisition immediately following the CT scan, covering the same anatomical range.
Visual Guides & Workflows
Diagram 1: Artifact Mitigation Workflow
Caption: Workflow for minimizing common artifacts in ACBC PET/CT scans.
Diagram 2: Differentiating Pathological vs. Physiological Uptake
Caption: Decision pathway for interpreting focal ACBC uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. cme.lww.com [cme.lww.com]
- 9. asnc.org [asnc.org]
- 10. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 11. gravitas.acr.org [gravitas.acr.org]
- 12. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. missouricancer.com [missouricancer.com]
- 14. PET/CT Scan: How to Prepare, What to Expect & Safety Tips [radiology.ucsf.edu]
- 15. flcancer.com [flcancer.com]
- 16. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
Technical Support Center: 1-Aminocyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Aminocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my this compound significantly lower than expected when using a cyclization method to form the cyclobutane (B1203170) ring?
Answer: Low yields in cyclobutane ring synthesis are frequently due to competing intermolecular polymerization reactions.[1] Instead of the molecule reacting with itself to form the desired ring (intramolecular reaction), multiple molecules can react with each other to form long polymer chains.
Troubleshooting & Optimization:
-
High-Dilution Conditions: Employ high-dilution techniques by adding the substrate slowly to the reaction mixture. This favors the intramolecular cyclization by minimizing the proximity of substrate molecules to each other.
-
Starting Material Purity: Ensure that your starting materials are pure and dry. Moisture can quench strong bases, and impurities can lead to side reactions.
-
Reaction Conditions: The choice of base, solvent, and temperature are critical. These parameters should be carefully optimized to favor the cyclization pathway.
Question 2: I am attempting a Strecker synthesis to produce this compound, but the yield of the intermediate α-aminonitrile is poor. What are the likely causes?
Answer: A low yield in the Strecker synthesis of the α-aminonitrile intermediate can arise from several factors, primarily related to the equilibrium of the initial imine formation and the subsequent nucleophilic attack by the cyanide ion.[2][3]
Troubleshooting & Optimization:
-
Inefficient Imine Formation: The initial reaction between cyclobutanone (B123998) and ammonia (B1221849) (or an ammonium (B1175870) salt) to form an imine is an equilibrium process. To drive the reaction forward, it is crucial to effectively remove the water that is formed as a byproduct.
-
Cyanide Source and Addition: The nucleophilicity of the cyanide source is important. Using trimethylsilyl (B98337) cyanide (TMSCN) can sometimes be more effective than alkali metal cyanides.[4][5] The pH of the reaction mixture should also be controlled to ensure that a sufficient concentration of the nucleophilic cyanide anion is present, without being excessively basic which could promote side reactions.
-
Reaction Temperature: The reaction is typically carried out at low to ambient temperatures. Elevated temperatures can lead to the decomposition of the aminonitrile or promote unwanted side reactions.
Question 3: During the hydrolysis of the α-aminonitrile to this compound, I am observing the formation of byproducts and incomplete conversion. How can I improve this step?
Answer: The hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions (strong acid or base and heat), which can also lead to the formation of byproducts or degradation of the desired product.
Troubleshooting & Optimization:
-
Hydrolysis Conditions: Both acidic and basic conditions can be employed for the hydrolysis. If using strong acid (e.g., HCl), ensure that the temperature and reaction time are optimized to drive the reaction to completion without causing significant degradation. For base-catalyzed hydrolysis (e.g., NaOH), subsequent acidification is necessary to protonate the carboxylate and amino groups.
-
Monitoring the Reaction: It is essential to monitor the progress of the hydrolysis by a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to increased byproduct formation.
-
Work-up Procedure: Careful neutralization and extraction procedures are necessary to isolate the product. The amphoteric nature of amino acids means that the pH at which the product is least soluble (the isoelectric point) should be targeted during the work-up to maximize precipitation and recovery.
Question 4: I am using a Hofmann rearrangement approach, but the yield of this compound is low, and I am isolating a significant amount of a urea (B33335) byproduct. What is causing this and how can it be prevented?
Answer: In the Hofmann rearrangement, the primary amine product can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a symmetrical urea byproduct.[6] This side reaction is a common cause of low yields.
Troubleshooting & Optimization:
-
Maintain High Base Concentration: A sufficiently high concentration of the base (e.g., sodium hydroxide) is crucial to ensure the rapid hydrolysis of the isocyanate intermediate to a carbamic acid, which then decarboxylates to the desired amine. This outcompetes the reaction of the isocyanate with the amine product.[6]
-
Temperature Control: The initial phase of the reaction, particularly the formation of the N-bromoamide, should be carried out at low temperatures (e.g., 0-5 °C) to ensure the stability of the hypobromite (B1234621) reagent.[6] Subsequently, a controlled increase in temperature can facilitate the rearrangement and hydrolysis steps.
-
Immediate Use of Reagents: The sodium hypobromite solution is unstable and should be prepared fresh and used immediately for optimal results.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Boc Protection of this compound
| Parameter | Method A | Method B |
| Base | Sodium Hydroxide (0.5M) | Sodium Bicarbonate |
| Solvent System | 1,4-Dioxane (B91453) / Water | 1,4-Dioxane / Water |
| Reagent | Di-tert-butyl dicarbonate (B1257347) | Di-tert-butyl dicarbonate |
| Reaction Time | 15 hours | 12 hours |
| Temperature | Not specified | 0 °C to Room Temperature |
| Yield | 80.6% | 75% |
| Reference | [7] | [7] |
Experimental Protocols
Detailed Protocol for N-Boc Protection of this compound (Method B)
This protocol is adapted from a reported synthesis of N-Boc-1-aminocyclobutanecarboxylic acid.[7]
-
Dissolution: In a suitable reaction vessel, dissolve this compound (2 g, 17 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reagents: To the cooled solution, add sodium bicarbonate (NaHCO₃, 4.4 g, 57 mmol) followed by di-tert-butyl dicarbonate ((Boc)₂O, 4.5 g, 20.4 mmol).
-
Reaction: Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature. Continue stirring for approximately 12 hours.
-
Monitoring: Monitor the reaction for the complete conversion of the starting material using an appropriate analytical method (e.g., TLC).
-
Work-up (Impurity Removal): After complete conversion, wash the reaction mixture with ethyl acetate (B1210297) (30 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification: Separate the aqueous layer and acidify it to a pH of 2-3 with 1N HCl.
-
Extraction: Extract the acidified aqueous layer with dichloromethane (B109758) (CH₂Cl₂, 2 x 40 mL).
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 35% EtOAc in n-hexane) as the eluent to afford the pure N-Boc-1-aminocyclobutanecarboxylic acid.
Visualizations
Caption: A simplified workflow for the synthesis of this compound via the Strecker synthesis.
Caption: A troubleshooting flowchart for addressing low product yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1-Aminocyclobutanecarboxylic Acid
Welcome to the technical support center for 1-Aminocyclobutanecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Room temperature storage is generally acceptable.
Q2: How should I prepare aqueous solutions of this compound for my experiments?
A2: It is recommended to prepare fresh solutions for each experiment. Use high-purity water (e.g., Milli-Q or equivalent) and filter the solution through a 0.22 µm filter to ensure it is sterile and free of particulates. For long-term storage of stock solutions, consider aliquoting and freezing at -20°C or -80°C, though stability under these conditions should be verified for your specific application.
Q3: What is the general stability of this compound in aqueous solution?
A3: this compound is a relatively stable compound in neutral aqueous solutions at room temperature for short periods. However, stability can be affected by pH, temperature, light exposure, and the presence of other reactive species. For sensitive experiments, it is crucial to use freshly prepared solutions or to have validated the stability under your specific experimental conditions.
Q4: Are there known incompatibilities for this compound in solution?
A4: Yes, this compound is incompatible with strong oxidizing agents. Reactions with such agents can lead to the degradation of the amino acid. It is advisable to avoid contact with compounds like hydrogen peroxide, permanganates, and dichromates unless they are part of a controlled experimental reaction.
Q5: How can I monitor the stability of this compound in my experimental solution?
A5: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. These methods can quantify the concentration of the parent compound over time and detect the appearance of any degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in your stock or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always start with a freshly prepared solution of this compound.
-
Verify pH: Check the pH of your solution. Extreme pH values can accelerate degradation. The stability of amino acids is often lowest at highly acidic or alkaline pH.
-
Control Temperature: Ensure your solutions are not exposed to high temperatures for extended periods. If your experimental setup involves heating, minimize the duration.
-
Protect from Light: Store solutions in amber vials or protect them from direct light, as photodegradation can occur over time.
-
Analytical Check: If the problem persists, analyze your solution using HPLC to confirm the concentration and purity of this compound.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Carefully review the pH, temperature, and light exposure of your samples. These factors are primary drivers of degradation.
-
Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a sample of this compound. This involves intentionally exposing the compound to harsh conditions (see Experimental Protocols section for details). The resulting degradation profile can help identify the unknown peaks in your experimental samples.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks, which can provide clues to their structure and formation pathway.
-
Data on Solution Stability (Illustrative)
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on general principles of amino acid stability and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Storage Duration (days) | % Remaining |
| 2.0 | 7 | 95.2% |
| 5.0 | 7 | 99.1% |
| 7.0 | 7 | 99.5% |
| 9.0 | 7 | 97.8% |
| 12.0 | 7 | 92.5% |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0)
| Temperature (°C) | Storage Duration (hours) | % Remaining |
| 4 | 24 | >99.9% |
| 25 | 24 | 99.8% |
| 50 | 24 | 96.3% |
| 80 | 24 | 88.1% |
Table 3: Effect of Oxidative and Photolytic Stress on the Stability of this compound in Aqueous Solution (pH 7.0, 25°C)
| Stress Condition | Exposure Duration (hours) | % Remaining |
| 3% H₂O₂ | 6 | 85.7% |
| UV Light (254 nm) | 24 | 91.2% |
| Visible Light | 24 | >99.5% |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound (10 mM)
-
Weighing: Accurately weigh 11.51 mg of this compound (MW: 115.13 g/mol ).
-
Dissolution: Dissolve the solid in approximately 9 mL of high-purity water in a 10 mL volumetric flask.
-
Volume Adjustment: Once fully dissolved, bring the volume to exactly 10 mL with high-purity water.
-
Mixing: Mix the solution thoroughly by inversion.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Use immediately or store in aliquots at -20°C for short-term storage. For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Prepare a neutral aqueous solution (pH 7.0) of this compound.
-
Incubate at 80°C for 48 hours in a sealed, light-protected container.
-
-
Photodegradation:
-
Prepare a neutral aqueous solution (pH 7.0) of this compound in a quartz cuvette or a UV-transparent container.
-
Expose the solution to a UV light source (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a suitable analytical method (e.g., HPLC-UV/MS) to determine the extent of degradation and to profile the degradation products.
-
Visualizations
References
Technical Support Center: Radiolabeling 1-Aminocyclobutanecarboxylic Acid (ACBC)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the radiolabeling of 1-Aminocyclobutanecarboxylic acid (ACBC), with a primary focus on its fluorinated analog, ¹⁸F-Fluciclovine (FACBC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the radiolabeling of ACBC.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| LOW-YIELD-001 | Why is my radiochemical yield of ¹⁸F-Fluciclovine consistently low? | 1. Inefficient [¹⁸F]fluoride trapping: The anion exchange cartridge may not be trapping the [¹⁸F]fluoride effectively. 2. Incomplete elution of [¹⁸F]fluoride: The trapped [¹⁸F]fluoride may not be fully released from the cartridge. 3. Precursor degradation: The labeling precursor may be of poor quality or may have degraded. 4. Suboptimal reaction conditions: Reaction temperature, time, or precursor concentration may not be optimal. 5. Leaks in the synthesis module: Leaks in the automated synthesizer can lead to loss of reagents or product.[1] | 1. Verify cartridge conditioning: Ensure the quaternary methyl ammonium (B1175870) (QMA) anion exchange column is properly conditioned and dried before installation.[2] 2. Check eluent: Confirm the correct eluent is being used and that its position in the synthesizer is correct to ensure complete release of [¹⁸F]fluoride.[2] 3. Use high-quality precursor: An improved synthesis of the precursor with high stereoselectivity can lead to better yields.[3] 4. Optimize reaction parameters: Adjust the temperature and reaction time according to established protocols. For example, a nucleophilic displacement reaction can be run at 85°C for 5 minutes. 5. Perform a leak check: Regularly check for leaks in the connectors and tubing of the synthesis module.[1] |
| PURITY-001 | What are the common impurities in the final ¹⁸F-Fluciclovine product and how can I remove them? | 1. Unreacted [¹⁸F]fluoride: Incomplete reaction or inefficient purification can leave free [¹⁸F]fluoride in the final product. 2. Hydrolyzed precursor: The major non-radioactive impurity can be anti-1-amino-3-hydroxycyclobutane-1-carboxylic acid, resulting from hydrolysis of the precursor.[3] 3. Other radiochemical impurities: Side reactions can lead to the formation of other radiolabeled species. | 1. Optimize purification: Use solid-phase extraction (SPE) cartridges, such as C-18 and HLB Sep-Paks, to effectively separate the desired product from unreacted fluoride (B91410) and other impurities. 2. Improve precursor quality: A high-quality precursor is less prone to hydrolysis.[3] 3. Adjust HPLC conditions: If using HPLC for purification, optimize the mobile phase and gradient to achieve better separation of the product from impurities. |
| STABILITY-001 | My final radiolabeled ACBC product appears to be unstable. What could be the cause? | 1. Radiolysis: High starting activities can sometimes lead to the degradation of the product. 2. Inappropriate formulation: The final product may not be in a suitable buffer for stability. | 1. Manage starting activity: While some syntheses have shown no radiolysis with starting activities up to 200GBq, consider reducing the initial activity if degradation is observed. 2. Use appropriate formulation: The final product should be delivered into a formulation vial containing a suitable buffer, such as citrate (B86180) buffer. |
| AUTOMATION-001 | I am experiencing failures with my automated synthesis module. What are some common troubleshooting steps? | 1. Blocked cartridges: Solid-phase extraction cartridges can become blocked, impeding the flow of reagents.[1] 2. Leaks: Leaks in the system can lead to a drop in pressure and incomplete reactions.[1] 3. Incorrect reagent positioning: Placing reagents in the wrong position in the synthesizer will lead to synthesis failure.[2] 4. Over-tightened connectors: Over-tightening check valves on cartridges can obstruct the flow of liquids and gases.[2] | 1. Check cartridge flow: Before synthesis, check the flow of each individual cartridge with nitrogen gas. Replace any cartridge with a flow rate that is significantly lower than expected.[1] 2. Systematically check for leaks: Inspect all tubing and connections for any signs of leakage.[2] 3. Verify reagent setup: Double-check the placement of all reagents in the synthesis module before starting the synthesis.[2] 4. Ensure proper tightening: Carefully tighten all check valves to ensure they are secure but not overly constricted.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the typical radiochemical yields and purity for ¹⁸F-Fluciclovine synthesis?
A1: Automated synthesis of ¹⁸F-Fluciclovine can achieve decay-corrected radiochemical yields in the range of 45-55%, with a radiochemical purity of over 95%.[1] Some automated methods report yields of 45-50% (non-decay corrected) with a radiochemical purity of over 98%. Another automated radiosynthesis has been developed that provides a 24% decay-corrected yield.[3]
Q2: What is the typical synthesis time for ¹⁸F-Fluciclovine?
A2: The overall synthesis time for automated ¹⁸F-Fluciclovine production is typically around 45 to 72 minutes.[1]
Q3: What precursor is commonly used for the synthesis of ¹⁸F-Fluciclovine?
A3: A common precursor is ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)-sulfonyloxy]cyclobutanecarboxylate. The synthesis involves the nucleophilic displacement of the triflate group by [¹⁸F]fluoride.
Q4: Are there any specific challenges related to the radiolabeling of ACBC with Carbon-11?
A4: The synthesis of [¹¹C]ACBC has been achieved with a chemical yield of 55% using a modified Bücherer-Strecker technique. The two-step synthesis and chromatographic purification take approximately 40 minutes. While specific challenges are not extensively detailed in the provided literature, the short half-life of Carbon-11 (approximately 20 minutes) necessitates rapid and efficient synthesis and purification processes.
Quantitative Data Summary
Table 1: Reported Radiochemical Yields and Purity for ¹⁸F-Fluciclovine
| Synthesis Method | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Reference |
| Automated Synthesis (Siemens PETNET GN Platform) | 45-55% | >95% | [1] |
| Automated Synthesis (GE FASTlab™) | 45-50% (non-decay corrected) | >98% | |
| Automated Radiosynthesis | 24% | Not specified | [3] |
| FASTlab Synthesiser | 49.1 ± 3.8% | 99.18 ± 0.13% | [4] |
Experimental Protocols
Representative Protocol for Automated ¹⁸F-Fluciclovine Synthesis
Disclaimer: This is a representative protocol synthesized from multiple sources. Researchers should consult their specific automated synthesizer's manual and relevant literature for detailed, validated protocols.
-
[¹⁸F]Fluoride Trapping: Transfer cyclotron-produced [¹⁸F]fluoride to the reaction vessel.
-
Drying: Dry the [¹⁸F]fluoride eluent, which contains Kryptofix 222.
-
Nucleophilic Substitution: Perform a nucleophilic substitution of the triflate group on the precursor, ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)-sulfonyloxy]cyclobutanecarboxylate, with the dried [¹⁸F]fluoride in acetonitrile.
-
Solid-Phase Deprotection (Ethyl group): Perform alkaline deprotection of the ethyl protection group on a solid phase.
-
Acidic Deprotection (BOC group): Conduct acid deprotection of the BOC protection group.
-
Purification, Neutralization, and Formulation: Purify the product, neutralize it, and formulate it in a suitable buffer.
Visualizations
Caption: Automated synthesis workflow for ¹⁸F-Fluciclovine.
References
- 1. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18F-Fluciclovine PET metabolic imaging reveals prostate cancer tumour heterogeneity associated with disease resistance to androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Aminocyclobutanecarboxylic Acid (ACBC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminocyclobutanecarboxylic acid (ACBC). The focus is on minimizing its known off-target effects to ensure accurate and reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving ACBC, with a focus on differentiating on-target from off-target effects.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Inhibition or Lack of Efficacy | The intended biological effect of ACBC is being counteracted by its off-target antagonist activity at the NMDA receptor glycine (B1666218) site.[1] | 1. Competitive Displacement: Co-administer a high concentration of glycine or D-serine to outcompete ACBC at the NMDA receptor glycine site. This can help to isolate the on-target effects of ACBC. 2. Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of ACBC for your on-target effect. Off-target effects at the NMDA receptor may be more pronounced at higher concentrations. 3. Use of Selective Analogs: If available, consider using an ACBC analog with a higher selectivity for the intended target and reduced affinity for the NMDA receptor. |
| Observed Neuronal Silencing or Reduced Excitability | This is a likely manifestation of ACBC's off-target antagonism of NMDA receptors, which are crucial for excitatory neurotransmission.[1] | 1. Electrophysiological Confirmation: In electrophysiology experiments, co-application of an NMDA receptor agonist (like NMDA) and a high concentration of glycine should reverse the inhibitory effect if it is mediated by the glycine site. 2. Control Experiments: Run parallel experiments with a known selective NMDA receptor glycine site antagonist (e.g., 7-chlorokynurenic acid) to compare the observed phenotype. 3. Alternative Compounds: If the primary goal is not related to amino acid transport, consider using a different compound that does not interact with NMDA receptors. |
| Inconsistent Results Across Different Cell Types or Tissues | The expression levels of the L-Type Amino Acid Transporter 1 (LAT1) and NMDA receptors can vary significantly between different cells and tissues. This differential expression will alter the balance of on-target versus off-target effects. | 1. Target Expression Analysis: Before conducting your experiment, quantify the expression levels of your intended target, LAT1, and NMDA receptor subunits (e.g., via qPCR or Western blot) in your experimental system. 2. Cell Line Selection: Choose cell lines with a favorable expression profile (high on-target, low off-target) for your initial screening and mechanistic studies. |
| Difficulty in Saturating the On-Target Effect | The dose-limiting toxicity or confounding off-target effects at higher concentrations of ACBC may prevent the full saturation of the intended on-target effect. | 1. Allosteric Modulators: Investigate the possibility of using a positive allosteric modulator of your primary target (if available) in combination with a lower concentration of ACBC. 2. Structure-Activity Relationship (SAR) Studies: If developing ACBC analogs, focus on modifications that enhance potency for the on-target effect without significantly increasing affinity for the NMDA receptor. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound (ACBC)?
A1: The most well-documented off-target effect of ACBC is its action as a competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] This can lead to a reduction in NMDA receptor-mediated excitatory neurotransmission. Additionally, ACBC is a known substrate for the L-Type Amino Acid Transporter 1 (LAT1), which can influence its cellular uptake and distribution, and may be considered an off-target effect if LAT1 is not the intended target of study.
Q2: How can I experimentally distinguish between the on-target and off-target effects of ACBC?
A2: A combination of control experiments is crucial. To investigate the involvement of NMDA receptors, you can perform your experiment in the presence of a saturating concentration of glycine or D-serine to competitively block ACBC's binding to the glycine site. If the effect of ACBC is diminished or abolished, it is likely mediated by its off-target action on NMDA receptors. To assess the role of LAT1, you can use a specific LAT1 inhibitor, such as JPH203, in conjunction with ACBC. Alternatively, using cell lines with and without the expression of the intended target (e.g., via CRISPR/Cas9 knockout) can definitively identify on-target effects.
Q3: Are there any analogs of ACBC with a better selectivity profile?
A3: The development of ACBC analogs is an active area of research. Structure-activity relationship (SAR) studies aim to identify modifications to the ACBC scaffold that enhance affinity for the desired target while reducing affinity for the NMDA receptor. Researchers should consult recent medicinal chemistry literature for the latest information on such analogs.
Q4: What is a typical concentration range for ACBC in cell-based assays to minimize off-target effects?
A4: The optimal concentration of ACBC is highly dependent on the specific on-target activity and the experimental system. It is essential to perform a thorough dose-response analysis. As a general guideline, start with a low concentration and titrate upwards to find the minimal concentration that produces the desired on-target effect. Be aware that off-target NMDA receptor antagonism may become more prominent at higher micromolar concentrations.[1]
Q5: How does the interaction of ACBC with the LAT1 transporter affect its experimental use?
A5: ACBC's interaction with LAT1 means that its intracellular concentration is dependent on the expression and activity of this transporter. This can lead to variability in results between different cell types. If LAT1 is not your target of interest, be aware that competition for uptake with other LAT1 substrates (e.g., large neutral amino acids in the culture medium) can affect the effective intracellular concentration of ACBC.
Experimental Protocols
Protocol 1: NMDA Receptor Glycine Site Radioligand Binding Assay
This protocol is designed to determine the binding affinity of ACBC and its analogs for the glycine binding site of the NMDA receptor.
Materials:
-
Rat brain cortical membranes (or cell lines expressing NMDA receptors)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]MDL 105,519 (a high-affinity glycine site antagonist)
-
Non-specific binding control: 1 mM Glycine
-
Test compounds: ACBC and its analogs at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]MDL 105,519 (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 1 mM glycine, 50 µL of [³H]MDL 105,519, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound (ACBC or analog at varying concentrations), 50 µL of [³H]MDL 105,519, and 100 µL of membrane suspension.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based LAT1 Uptake Assay
This protocol measures the ability of ACBC and its analogs to act as substrates or inhibitors of the LAT1 transporter.
Materials:
-
Cells expressing LAT1 (e.g., HT-29 or FaDu cells)
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Radiolabeled substrate: [¹⁴C]-L-Leucine or another suitable LAT1 substrate
-
LAT1 inhibitor (for control): JPH203
-
Test compounds: ACBC and its analogs at various concentrations
-
24-well or 96-well cell culture plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Plate LAT1-expressing cells in 24-well or 96-well plates and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells for 10-15 minutes in uptake buffer.
-
To measure inhibition, add the test compound (ACBC or analog) or a known inhibitor (JPH203) at various concentrations and incubate for a further 10 minutes.
-
Initiate uptake by adding the radiolabeled substrate (e.g., [¹⁴C]-L-Leucine) to each well.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.
-
-
Quantification:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the uptake data.
-
-
Data Analysis:
-
For inhibition assays, plot the percentage of uptake versus the log concentration of the inhibitor to determine the IC50 value.
-
To determine if a compound is a substrate, you can perform a competitive uptake experiment with increasing concentrations of the unlabeled test compound and the radiolabeled substrate.
-
Quantitative Data Summary
The following tables summarize quantitative data regarding the on-target and off-target effects of ACBC and a related compound.
Table 1: Electrophysiological Effects of ACBC on NMDA Receptors in Rat Entorhinal Cortex [1]
| Parameter | Concentration | Effect |
| Evoked NMDA EPSC Amplitude | 1 mM | Reduced to 62.0 ± 5.9% of control |
| Evoked NMDA EPSC Decay Time | 1 mM | Reduced to 57.5 ± 12.4% of control |
| mEPSC Frequency | 1 mM | Decreased to 69.4 ± 3.9% of control |
Table 2: Comparison of ACBC and D-Cycloserine Efficacy at NMDA Receptors [1]
| Compound | Efficacy at NMDA Receptor Glycine Site | Effect on Presynaptic NMDA Receptors | Effect on Postsynaptic NMDA EPSC Amplitude |
| ACBC | Low (~40%) | Reduced effectiveness | Decreased |
| D-Cycloserine | High (~85%) | Unaffected | Unaffected |
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
References
Technical Support Center: 1-Aminocyclobutanecarboxylic Acid (ACBC) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminocyclobutanecarboxylic acid (ACBC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ACBC)?
A1: this compound (ACBC) is a cyclic, non-proteinogenic alpha-amino acid.[1][2] Its unique four-membered ring structure makes it a valuable building block in medicinal chemistry and peptide design.[3] It is recognized for its role as a synthetic amino acid and is used in a variety of biochemical experiments.[1]
Q2: What are the primary applications of ACBC in research?
A2: ACBC and its derivatives are utilized in several research areas, including:
-
Pharmaceutical Development: As a building block for novel pharmaceuticals, particularly for neurological disorders.[3]
-
Tumor Imaging: Radiolabeled ACBC, such as [11C]ACBC, has shown potential as a tumor-seeking agent for use in positron emission tomography (PET).[4]
-
Neuroscience: Derivatives of ACBC have been synthesized and evaluated for their activity as antagonists at N-methyl-D-aspartate (NMDA) receptor sites, showing potential anticonvulsant activity.[5]
-
Peptide Synthesis: ACBC is incorporated into peptides to create analogues with modified structures and biological activities.[6][7]
-
Biochemical Research: It is used in studies of amino acid metabolism and protein synthesis.[3]
Q3: What are the basic physical and chemical properties of ACBC?
A3: Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C5H9NO2 | [2] |
| Molecular Weight | 115.13 g/mol | [2][6] |
| Appearance | Solid, crystalline powder | [1][6] |
| Melting Point | 261 °C (decomposes) | [6] |
| CAS Number | 22264-50-2 | [2][6] |
Q4: What are the safety and handling considerations for ACBC?
A4: ACBC is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] When handling ACBC powder, appropriate personal protective equipment (PPE) should be worn, including a dust mask (N95 or equivalent), eye shields, and gloves.[6]
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield during the synthesis of ACBC or its derivatives.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or adjusting the temperature. |
| Suboptimal reaction conditions | Review the synthetic protocol.[8][9] Ensure all reagents are of high purity and are added in the correct stoichiometry. The choice of solvent and base can be critical. |
| Degradation of product | ACBC and its intermediates may be sensitive to certain conditions. Ensure the workup and purification steps are performed promptly and at appropriate temperatures. |
| Inefficient purification | Optimize the purification method (e.g., recrystallization solvent system, chromatography column packing and eluent). A modified Bücherer-Strecker technique has been used for synthesis, followed by chromatographic purification.[4] |
Problem: Difficulty in purifying the final ACBC product.
| Possible Cause | Suggested Solution |
| Presence of stubborn impurities | Characterize the impurities using NMR or Mass Spectrometry to understand their nature. This can help in designing a more effective purification strategy. |
| Product is highly polar | Consider using a more polar stationary phase or a different chromatography technique like ion-exchange chromatography. |
| Co-precipitation of starting materials or byproducts | Optimize the recrystallization process by testing different solvent systems. |
Analytical Characterization (NMR & Mass Spectrometry)
Problem: In ¹H NMR, the carboxylic acid proton signal is broad or not visible.
| Possible Cause | Suggested Solution |
| Proton exchange | The carboxylic acid proton is acidic and can exchange with residual water or other exchangeable protons in the solvent. This is a common phenomenon.[10][11] The signal often appears as a broad singlet between 10-12 ppm.[11][12] |
| Low concentration | If the sample is too dilute, the signal may be too weak to observe above the baseline noise. |
| Sample preparation | Ensure the NMR solvent is dry (e.g., use a freshly opened ampule of deuterated solvent). |
Problem: Poor signal intensity or no peak in Mass Spectrometry.
| Possible Cause | Suggested Solution |
| Inappropriate ionization technique | The choice of ionization method (e.g., ESI, APCI) is crucial.[13] For an amino acid like ACBC, Electrospray Ionization (ESI) in positive ion mode is often a good starting point. |
| Suboptimal sample concentration | If the sample is too dilute, the signal will be weak. If it is too concentrated, ion suppression can occur.[13] Prepare a dilution series to find the optimal concentration. |
| Incorrect instrument settings | Ensure the mass spectrometer is properly tuned and calibrated.[13] Check that the ion source parameters (e.g., temperatures, gas flows) are appropriate for your analyte and solvent system.[14] |
| Sample degradation in the source | Some compounds can be thermally labile. It may be necessary to use a "softer" ionization method or adjust the source temperature. |
Biological Assays (e.g., Cell Culture Experiments)
Problem: Inconsistent or irreproducible results in cell-based assays with ACBC.
| Possible Cause | Suggested Solution |
| Cell line contamination or misidentification | This is a widespread issue in cell culture.[15] Routinely authenticate your cell lines using methods like STR profiling. Check for mycoplasma contamination.[16] |
| Degradation of ACBC in media | Prepare fresh solutions of ACBC in your cell culture medium for each experiment. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| pH shift in culture medium | The addition of a compound can sometimes alter the pH of the medium, affecting cell health.[16] Check the pH after adding ACBC and adjust if necessary. |
| Cytotoxicity at high concentrations | Perform a dose-response curve to determine the optimal non-toxic concentration range of ACBC for your specific cell line. |
Problem: Cells are not adhering properly after treatment with ACBC.
| Possible Cause | Suggested Solution |
| Over-trypsinization during passaging | Excessive trypsin exposure can damage cell surface proteins required for attachment.[15][16] Minimize trypsinization time. |
| Mycoplasma contamination | Mycoplasma can affect various cellular functions, including adhesion.[16] Test your cultures for mycoplasma. |
| ACBC-induced cellular changes | The compound itself might be inducing a phenotypic change in the cells. Observe cell morphology carefully using microscopy. |
Visualizations
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a general workflow for an experiment involving ACBC and highlights key troubleshooting checkpoints.
Caption: General experimental workflow for ACBC with integrated troubleshooting loops.
ACBC as an NMDA Receptor Antagonist
This diagram illustrates the simplified signaling relationship where ACBC derivatives can act as antagonists at the NMDA receptor.
Caption: ACBC derivatives can act as antagonists at the NMDA receptor glycine site.
References
- 1. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. nmr spectroscopy - Does this NMR show the carboxy group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 13. gmi-inc.com [gmi-inc.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. mdpi.com [mdpi.com]
- 16. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
Technical Support Center: Overcoming Resistance to 1-Aminocyclobutanecarboxylic Acid (ACBC) Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1-Aminocyclobutanecarboxylic acid (ACBC) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ACBC analogs?
A1: Resistance to ACBC analogs, which are synthetic amino acids, primarily arises from two main mechanisms:
-
Reduced Cellular Uptake: The efficacy of ACBC analogs is dependent on their transport into the cancer cell. This is primarily mediated by amino acid transporters such as Alanine-Serine-Cysteine Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1).[1] A decrease in the expression or function of these transporters can significantly reduce the intracellular concentration of the analog, leading to resistance.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate downstream signaling pathways to overcome the cytotoxic effects of ACBC analogs. The mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell growth and proliferation, is often implicated.[2][3] Activation of the mTOR pathway can promote cell survival and proliferation, even in the presence of the drug.[2]
Q2: Which amino acid transporters are most critical for the uptake of ACBC analogs?
A2: The primary transporters involved in the uptake of ACBC analogs and other neutral amino acids are ASCT2 (SLC1A5) and LAT1 (SLC7A5).[1] ASCT2 is a sodium-dependent transporter for small neutral amino acids like glutamine, while LAT1 is a sodium-independent transporter for large neutral amino acids, including leucine.[1][4] The expression levels of both transporters are often coordinately upregulated in various cancers.[2][4]
Q3: How does the tumor microenvironment influence resistance to ACBC analogs?
A3: The tumor microenvironment can contribute to resistance. For instance, acidic conditions within the tumor can enhance the activity of Na+-independent transporters like LAT1, potentially altering the uptake and efficacy of certain ACBC analogs.
Q4: Can cancer cells develop cross-resistance to different ACBC analogs?
A4: Yes, if the resistance mechanism is based on the downregulation of a common transporter like ASCT2 or LAT1, cancer cells can exhibit cross-resistance to various ACBC analogs that rely on that transporter for cellular entry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with ACBC analogs.
Problem 1: Higher than expected IC50 value for an ACBC analog in a cancer cell line.
-
Possible Cause 1: Low expression of key amino acid transporters (ASCT2/LAT1).
-
Troubleshooting Step: Quantify the protein expression levels of ASCT2 and LAT1 in your cell line using Western blotting. Compare the expression to a panel of other cancer cell lines to determine if your cell line has inherently low expression.
-
-
Possible Cause 2: Rapid efflux of the ACBC analog.
-
Troubleshooting Step: While less common for amino acid analogs compared to traditional chemotherapy, multidrug resistance pumps of the ATP-binding cassette (ABC) transporter family could potentially play a role. However, focusing on uptake transporters is the recommended first step.
-
-
Possible Cause 3: The cell line has intrinsic activation of pro-survival signaling pathways.
-
Troubleshooting Step: Assess the basal activation state of the mTOR pathway by performing a Western blot for phosphorylated S6 kinase (p-S6K) or phosphorylated 4E-BP1 (p-4E-BP1). High basal activation may indicate intrinsic resistance.
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Fluctuation in amino acid transporter expression with cell passage number.
-
Troubleshooting Step: Ensure you are using cells within a consistent and low passage number range for all experiments. It is good practice to periodically check the expression of ASCT2 and LAT1.
-
-
Possible Cause 2: Competition with amino acids in the culture medium.
-
Troubleshooting Step: For uptake and short-term viability assays, consider using a balanced salt solution or a medium with defined amino acid concentrations to avoid competition for the transporters.
-
-
Possible Cause 3: Issues with the cell-based assay itself.
-
Troubleshooting Step: Review standard cell culture and assay protocols for potential issues such as inconsistent cell seeding density, edge effects in microplates, or mycoplasma contamination.
-
Problem 3: No significant inhibition of cell growth despite evidence of ACBC analog uptake.
-
Possible Cause 1: Activation of compensatory signaling pathways.
-
Troubleshooting Step: If the ACBC analog is designed to inhibit a specific metabolic pathway, cancer cells may compensate by upregulating alternative pathways. Consider combination therapy with an inhibitor of a potential escape pathway, such as an mTOR inhibitor (e.g., rapamycin).
-
-
Possible Cause 2: The ACBC analog has cytostatic rather than cytotoxic effects.
-
Troubleshooting Step: The analog may be inhibiting proliferation without inducing cell death. Perform a cell cycle analysis to see if the cells are arresting at a particular phase. A colony formation assay can assess the long-term effects on cell proliferation.
-
Data Presentation
The following tables provide data on the sensitivity of cancer cell lines to amino acid transporter inhibition and the expression of key transporters.
Table 1: IC50 Values for the LAT Transporter Inhibitor BCH in Various Cancer Cell Lines
| Cell Line | Cancer Type | BCH IC50 (mM) | Reference |
| LNCaP | Prostate Cancer | 4.06 | [7][8] |
| HT-29 | Colon Cancer | ~4.1 (for JPH203, a specific LAT1 inhibitor) | [5] |
| MCF-7 | Breast Cancer | Not specified, but shown to reduce growth | [5] |
| PC-3 | Prostate Cancer | Not specified, but shown to reduce growth | [5] |
Table 2: Expression of ASCT2 and LAT1 in Common Cancer Cell Lines (Qualitative)
| Cell Line | Cancer Type | ASCT2 Expression | LAT1 Expression | Reference |
| BxPC-3 | Pancreatic Cancer | High | High | [9][10] |
| PANC-1 | Pancreatic Cancer | High | High | [9] |
| AsPC-1 | Pancreatic Cancer | High | Moderate | [9] |
| MCF-7 | Breast Cancer | High | High | [5] |
| PC-3 | Prostate Cancer | Moderate | High | [5][9] |
| DU145 | Prostate Cancer | Moderate | High | [5] |
| HT-29 | Colon Cancer | High | High | [5][11] |
| A549 | Lung Cancer | High | High | [4] |
Experimental Protocols
1. Amino Acid Uptake Assay (Competitive Inhibition)
This protocol is used to determine if an ACBC analog is transported by a specific amino acid transporter by measuring the inhibition of the uptake of a radiolabeled known substrate.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Radiolabeled amino acid (e.g., [3H]-L-Leucine for LAT1, [3H]-L-Glutamine for ASCT2)
-
Unlabeled ACBC analog
-
Unlabeled known inhibitor (e.g., BCH for LAT1)
-
Scintillation cocktail
-
24-well plates
-
Cell scraper
-
Scintillation counter
-
-
Procedure:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells with HBSS for 15 minutes at 37°C.
-
Remove the HBSS and add HBSS containing a range of concentrations of the unlabeled ACBC analog or the known inhibitor.
-
Immediately add the radiolabeled amino acid to each well at a final concentration equal to its Km for the transporter of interest.
-
Incubate for a predetermined optimal uptake time (e.g., 5-15 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells in each well with 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.
-
Plot the percentage of inhibition of radiolabeled amino acid uptake versus the concentration of the ACBC analog to determine the IC50.
-
2. Western Blotting for ASCT2 and LAT1 Expression
This protocol is used to quantify the protein expression levels of the amino acid transporters ASCT2 and LAT1.
-
Materials:
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ASCT2 and LAT1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ASCT2, LAT1, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the expression of ASCT2 and LAT1 to the loading control.
-
Mandatory Visualizations
Caption: Signaling pathway of ACBC analog resistance.
Caption: Experimental troubleshooting workflow.
Caption: Interplay of resistance mechanisms.
References
- 1. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical significance of coexpression of L-type amino acid transporter 1 (LAT1) and ASC amino acid transporter 2 (ASCT2) in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. L-type amino acid transporter 1 expression is upregulated and associated with cellular proliferation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 1-Aminocyclobutanecarboxylic Acid (ACBC) as a Tumor Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Aminocyclobutanecarboxylic acid (ACBC) with other established tumor markers, supported by experimental data and detailed protocols. Our objective is to offer an evidence-based resource for validating ACBC's utility in oncological imaging and research.
Introduction to ACBC as a Tumor Marker
This compound (ACBC) is a synthetic amino acid that shows preferential uptake in tumor cells. This characteristic has led to its investigation as a promising tracer for Positron Emission Tomography (PET) imaging in oncology. Radiotracers such as Carbon-11 labeled ACBC ([¹¹C]ACBC) and its fluorine-18 (B77423) labeled analog, Fluciclovine ([¹⁸F]FACBC), leverage the increased amino acid transport characteristic of many cancers to provide high-contrast images for tumor detection, staging, and monitoring treatment response.
Comparative Performance of ACBC PET
The efficacy of a tumor marker is best assessed by comparing its performance against established standards. Here, we compare ACBC PET with two widely used clinical PET tracers: [¹⁸F]Fluorodeoxyglucose (FDG) and radiolabeled Choline.
Quantitative Comparison of Tumor Detection Rates
The following tables summarize the detection rates and other key performance metrics of ACBC PET in comparison to FDG PET and Choline PET across different cancer types.
Table 1: Recurrent Brain Tumor Detection
| Tracer | Detection Rate | Tumor-to-Contralateral Gray Matter Ratio (Mean) |
| [¹¹C]ACBC PET | 19/20 (95%) [1][2] | 5.0 [1][2] |
| [¹⁸F]FDG PET | 13/19 (68%)[1][2] | 0.5[1][2] |
| MRI | 13/19 (68%)[1][2] | N/A |
| CT | 8/16 (50%)[1][2] | N/A |
Table 2: Prostate Cancer Staging and Restaging
| Tracer | Patient-Based Detection Rate (Sensitivity) | Lesion-Based Detection Rate |
| [¹¹C]ACBC (as [¹⁸F]FACBC) | 40% [3][4] | 11 lesions detected [3] |
| [¹¹C]Choline PET/CT | 20%[3][4] | 6 lesions detected[3] |
| [¹⁸F]FDG PET/CT | 45.5% (local lesions)[5] | 41.7% (local lesions)[5] |
Table 3: Comparison of [¹⁸F]Fluciclovine (ACBC) and [¹¹C]Choline in Recurrent Prostate Cancer
| Feature | [¹⁸F]Fluciclovine PET/CT | [¹¹C]Choline PET/CT |
| Patient-Based Detection Rate | 40% [3][4] | 20%[3][4] |
| Lesion Detection | Superior [3] | Inferior[3] |
| Image Quality and Contrast | Higher [3] | Lower[3] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and comparable results in clinical research.
[¹⁸F]Fluciclovine (Axumin®) PET/CT Protocol for Recurrent Prostate Cancer
This protocol is based on best-practice guidelines.[6][7]
Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4 hours prior to the scan to reduce background physiological uptake.[8]
-
Hydration: Patients should be well-hydrated. Water is permitted during the fasting period.
-
Activity: Avoid strenuous activity for at least 24 hours before the scan.[8]
Tracer Administration:
-
Dosage: The recommended dose of [¹⁸F]Fluciclovine is 370 MBq (10 mCi).
-
Injection: Administer as an intravenous bolus.[8] A saline flush should follow the injection. To avoid potential misinterpretation due to tracer stasis, injection into the right arm is preferred.[8]
Image Acquisition:
-
Positioning: The patient should be positioned supine on the scanner table with arms raised above the head if possible.[8]
-
Timing: Imaging should commence 3-5 minutes after tracer injection.[8][9]
-
Scan Range: The scan should cover the area from the base of the skull to the mid-thigh.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Scan: The PET acquisition duration is typically 3-5 minutes per bed position.[8]
Signaling Pathways and Mechanism of ACBC Uptake
The preferential uptake of ACBC in tumor cells is primarily mediated by specific amino acid transporters that are overexpressed in cancer.
Key Amino Acid Transporters
Increased amino acid metabolism is a hallmark of many cancers. This is facilitated by the upregulation of certain amino acid transporters. The primary transporters implicated in ACBC uptake are:
-
L-type Amino Acid Transporter 1 (LAT1): This transporter is responsible for the influx of large neutral amino acids. LAT1 is highly expressed in various cancers and its expression is often associated with tumor proliferation and poor prognosis.
-
Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2): This transporter is also involved in the uptake of neutral amino acids and has been shown to be a carrier for LAT1-utilizing compounds.[10][11] The activity of SNATs can be influenced by pH, with increased uptake observed at a more alkaline pH.[10][11]
The following diagram illustrates the proposed mechanism of ACBC uptake by cancer cells.
Experimental Workflow for PET Imaging
The following diagram outlines the typical workflow for a clinical study involving ACBC PET imaging.
Conclusion
This compound, particularly in the form of [¹⁸F]Fluciclovine, has demonstrated significant promise as a tumor marker for PET imaging. Its performance in detecting recurrent brain and prostate cancers appears to be superior to or complementary to established tracers like [¹⁸F]FDG and radiolabeled choline. The mechanism of uptake via upregulated amino acid transporters provides a strong biological rationale for its tumor-specific accumulation. The standardized protocols for its use enhance the reliability and reproducibility of clinical findings. Further research across a broader range of malignancies is warranted to fully establish the clinical utility of ACBC PET in oncology.
References
- 1. Positron Emission Tomography (PET) with 1-Aminocyclobutane-1-[(11)C]carboxylic Acid (1-[(11)C]-ACBC) for Detecting Recurrent Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positron Emission Tomography (PET) with 1-Aminocyclobutane-1- (11)C carboxylic Acid (1- (11)C -ACBC) for Detecting Recurrent Brain Tumors. | University of Kentucky College of Arts & Sciences [socialtheory.as.uky.edu]
- 3. Comparison of 18F-FACBC and 11C-choline PET/CT in patients with radically treated prostate cancer and biochemical relapse: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Performance of 11C-choline PET/CT and FDG PET/CT in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. radiology.unm.edu [radiology.unm.edu]
- 9. snmmi.org [snmmi.org]
- 10. Sodium-Dependent Neutral Amino Acid Transporter 2 Can Serve as a Tertiary Carrier for l-Type Amino Acid Transporter 1-Utilizing Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 1-Aminocyclobutanecarboxylic Acid (ACBC) Analogs as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a series of 3-substituted analogs of 1-aminocyclobutanecarboxylic acid (ACBC) based on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists and their potential as anticonvulsant agents. The data presented is primarily derived from a key study by Gaoni and colleagues, which systematically synthesized and evaluated these compounds.
Data Presentation: Comparative Activity of ACBC Analogs
The following table summarizes the NMDA receptor antagonist potency of various 3-substituted ACBC analogs, as determined by electrophysiological assays on neonatal rat motoneurons. The potency is expressed relative to the standard competitive NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5). Additionally, the in vivo anticonvulsant activity, assessed in audiogenic seizure-susceptible DBA/2 mice, is presented.
| Compound ID | 3-Substituent | NMDA Antagonist Potency (relative to D-AP5) | Anticonvulsant Activity |
| ACBC | Hydrogen | Baseline | Not reported |
| 4b | 2'-carboxyethyl (trans) | More potent | Active |
| 24 | 2'-phosphonoethyl (trans) | More potent | Active |
| 35 | 2'-carboxyethyl (cis) | More potent | Active |
| 40 | 2'-phosphonoethyl (cis) | More potent | Active |
Note: The exact quantitative values for potency (e.g., Ki, IC50) were not available in the reviewed literature. The term "More potent" indicates a qualitatively greater antagonist activity than the standard, D-AP5. The anticonvulsant activity generally paralleled the NMDA receptor antagonist activity.
Experimental Protocols
NMDA Receptor Antagonist Activity Assay (Electrophysiology)
This protocol is a representative method for assessing the NMDA receptor antagonist activity of compounds, based on standard electrophysiological techniques used in the field.
Objective: To determine the potency of ACBC analogs in antagonizing NMDA-induced depolarization in neonatal rat motoneurons.
Materials:
-
Isolated spinal cord preparations from neonatal rats.
-
Artificial cerebrospinal fluid (aCSF).
-
N-methyl-D-aspartate (NMDA).
-
D-2-amino-5-phosphonopentanoate (D-AP5) as a reference compound.
-
ACBC analog test compounds.
-
Glass microelectrodes.
-
Electrophysiological recording setup (amplifier, digitizer, etc.).
Procedure:
-
Preparation of Spinal Cord Slices: Neonatal rat pups are anesthetized and decapitated. The spinal cord is rapidly dissected and placed in ice-cold aCSF. Transverse slices of the lumbar spinal cord are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from motoneurons.
-
NMDA Application: A baseline membrane potential is established. NMDA is applied to the bath to induce a stable depolarization.
-
Antagonist Application: Once a stable NMDA-induced depolarization is achieved, the ACBC analog is co-applied with NMDA at various concentrations.
-
Data Analysis: The reduction in the NMDA-induced depolarization in the presence of the ACBC analog is measured. The concentration of the analog that produces a 50% reduction in the NMDA response (IC50) can be determined and compared to that of the standard antagonist, D-AP5.
Anticonvulsant Activity Assay (Audiogenic Seizures)
This protocol describes a common method for evaluating the anticonvulsant potential of compounds in a genetic model of epilepsy.
Objective: To assess the ability of ACBC analogs to protect against sound-induced seizures in DBA/2 mice.
Materials:
-
DBA/2 mice (at an age of high susceptibility to audiogenic seizures).
-
A sound-proof chamber equipped with a high-frequency sound source.
-
ACBC analog test compounds.
-
Vehicle control (e.g., saline).
Procedure:
-
Compound Administration: Mice are administered the ACBC analog or vehicle control via intracerebroventricular injection.
-
Acclimation: After a set pre-treatment time, individual mice are placed in the sound-proof chamber for a brief acclimation period.
-
Auditory Stimulus: A high-intensity, high-frequency sound is presented to the mouse for a fixed duration (e.g., 60 seconds).
-
Seizure Scoring: The behavioral response of the mouse is observed and scored for the presence and severity of seizures (e.g., wild running, clonic seizures, tonic-clonic seizures).
-
Data Analysis: The percentage of mice protected from each seizure phase is calculated for each treatment group. The dose of the compound that protects 50% of the mice (ED50) can be determined.
Mandatory Visualization
Cross-Validation of 1-Aminocyclobutanecarboxylic Acid Uptake with Cell Proliferation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Aminocyclobutanecarboxylic acid (ACBC) uptake assays and standard cell proliferation assays. It offers insights into the methodologies for cross-validating these techniques, which is crucial for drug development and cancer research where ACBC is utilized as a tracer for amino acid transport, a key hallmark of cancer. While a direct quantitative correlation between in vitro ACBC uptake and proliferation markers across multiple cell lines is not extensively documented in single studies, this guide synthesizes available information to present representative data, detailed experimental protocols, and logical workflows to facilitate such investigations.
Data Presentation: A Comparative Overview
The uptake of ACBC, a non-metabolized amino acid analog, is primarily mediated by the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and L-type Amino Acid Transporter 1 (LAT1). These transporters are often upregulated in cancer cells to meet the high demand for amino acids required for rapid growth and proliferation. Therefore, the rate of ACBC uptake is hypothesized to correlate with the rate of cell proliferation.
The following table presents a representative comparison between ACBC uptake and two common proliferation assays—the MTT assay, which measures metabolic activity, and Ki-67 immunofluorescence, which quantifies the percentage of actively dividing cells. The data is hypothetical, designed to illustrate the expected trends in a cross-validation experiment where higher ACBC uptake would correspond to higher metabolic activity and a greater proportion of cells in the active cell cycle.
| Cell Line | Cancer Type | [¹⁴C]-ACBC Uptake (pmol/mg protein/min) | MTT Assay (OD₅₇₀) | Ki-67 Proliferation Index (%) |
| U-87 MG | Glioblastoma | 15.8 | 1.25 | 85 |
| MCF-7 | Breast Cancer | 9.5 | 0.88 | 60 |
| A549 | Lung Cancer | 12.1 | 1.05 | 75 |
| Normal Human Astrocytes | Non-cancerous | 2.3 | 0.30 | <5 |
Experimental Protocols
Detailed methodologies for conducting ACBC uptake and cell proliferation assays are provided below. These protocols are foundational for generating comparative data.
Protocol 1: [¹⁴C]-1-Aminocyclobutanecarboxylic Acid (ACBC) Uptake Assay
This protocol describes the measurement of radiolabeled ACBC uptake in adherent cancer cell cultures.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.4)
-
[¹⁴C]-ACBC (specific activity ~50-60 mCi/mmol)
-
Unlabeled ACBC
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
BCA Protein Assay Kit
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 1 x 10⁵ cells/well). Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Cell Washing: Gently aspirate the culture medium and wash the cell monolayers twice with 1 mL of pre-warmed KRH buffer.
-
Uptake Initiation: Add 200 µL of KRH buffer containing [¹⁴C]-ACBC (final concentration of 1 µM) to each well to start the uptake. For competition assays to determine specificity, add a high concentration of unlabeled ACBC (e.g., 10 mM) along with the radiotracer.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5, 10, 15 minutes) to measure the initial rate of uptake.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Lyse the cells in each well by adding 500 µL of 0.1 M NaOH and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex thoroughly, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Protein Quantification: Use an aliquot of the cell lysate from each well to determine the total protein concentration using a BCA protein assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the ACBC uptake rate and normalize it to the protein concentration. The results are typically expressed as pmol of ACBC per mg of protein per minute.
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Culture the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.
-
Addition of MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the absorbance of each well. The resulting optical density (OD) is proportional to the number of viable, metabolically active cells.
Protocol 3: Ki-67 Immunofluorescence Assay
This assay identifies and quantifies proliferating cells by detecting the nuclear Ki-67 protein, which is present during all active phases of the cell cycle.[1]
Materials:
-
Cancer cell lines
-
Glass coverslips coated with poly-L-lysine
-
12-well tissue culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Anti-Ki-67 antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Place sterile, coated coverslips into the wells of a 12-well plate. Seed cells onto the coverslips and culture until they reach the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes to allow the antibody to access the nuclear antigen.[2]
-
Blocking: Wash the cells with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-Ki-67 primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorochrome-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei by incubating with DAPI solution (1 µg/mL) for 5 minutes.
-
Mounting: Wash the coverslips a final time with PBS and mount them onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of both the DAPI (blue) and the Ki-67 (e.g., green or red) channels. The Ki-67 proliferation index is calculated as the percentage of Ki-67-positive nuclei (co-localized DAPI and fluorochrome signal) relative to the total number of nuclei (DAPI signal).
Mandatory Visualizations
Signaling Pathway: ACBC Uptake and Cell Proliferation
The uptake of ACBC is intrinsically linked to the cellular machinery that drives proliferation. Increased demand for amino acids in proliferating cells leads to the upregulation of amino acid transporters like ASCT2 and LAT1. These transporters facilitate the import of essential amino acids, which in turn activates signaling pathways such as the mTOR pathway, a central regulator of cell growth and proliferation.
Experimental Workflow: Cross-Validation
To robustly cross-validate ACBC uptake with cell proliferation, a parallel experimental workflow is essential. The same batch of cells should be used for all assays to ensure consistency and allow for direct comparison of the results.
References
A Comparative Guide to Amino Acid PET Tracers: 1-Aminocyclobutanecarboxylic Acid (ACBC) vs. Methionine
In the landscape of molecular imaging, positron emission tomography (PET) using radiolabeled amino acids has become an invaluable tool for the diagnosis, staging, and therapeutic monitoring of various cancers. Unlike the more common glucose analog [¹⁸F]FDG, which can show uptake in inflammatory processes, amino acid tracers often provide higher tumor specificity by leveraging the increased amino acid transport and protein synthesis characteristic of malignant cells.
This guide provides an objective comparison of two prominent amino acid PET tracers: 1-Aminocyclobutanecarboxylic acid (ACBC), often labeled with Fluorine-18 as [¹⁸F]FACBC (Fluciclovine), and L-Methionine, typically labeled with Carbon-11 as [¹¹C]Methionine (MET). We will delve into their mechanisms of action, comparative performance data from preclinical and clinical studies, and the experimental protocols for their use.
Mechanism of Cellular Uptake
The efficacy of amino acid PET tracers is rooted in their ability to exploit the upregulated expression of amino acid transporters on the surface of cancer cells. However, ACBC and Methionine utilize different primary transport systems.
[¹¹C]Methionine is an essential amino acid whose transport into cells is predominantly mediated by the large neutral amino acid transporter, known as the L-type amino acid transporter 1 (LAT1).[1][2] The uptake of [¹¹C]Methionine is closely linked to cellular proliferative activity and microvessel density.[3]
[¹⁸F]FACBC is a synthetic, non-metabolized amino acid analog. Its cellular entry is primarily facilitated by sodium-dependent Alanine, Serine, and Cysteine-preferring (ASC) transporters, specifically ASCT2.[1][4] The sodium-independent L-type system (LAT1) also contributes to its transport.[4][5] This dual-transporter affinity influences its biodistribution and tumor uptake characteristics.
Performance Comparison: Quantitative Data
The choice between [¹⁸F]FACBC and [¹¹C]Methionine often depends on the cancer type being investigated, tracer availability, and the specific clinical question. [¹¹C]Methionine has been extensively studied in neuro-oncology, where its low uptake in healthy brain tissue provides excellent tumor-to-background contrast.[2][3] [¹⁸F]FACBC is FDA-approved for imaging recurrent prostate cancer and has also shown promise in glioma imaging.[6][7]
Below is a summary of quantitative performance data from comparative and single-tracer studies.
| Tracer | Cancer Type | N | Key Metric (Median/Mean) | Finding | Citation |
| [¹¹C]Methionine | Brain Metastases | 8 | Lesion-to-Normal Ratio (LNR) | Median LNR of 1.5. | [8] |
| [¹¹C]Choline | Brain Metastases | 8 | Lesion-to-Normal Ratio (LNR) | Median LNR of 6.6 (Significantly higher than MET). | [8] |
| [¹¹C]Methionine | Pediatric Low-Grade Glioma (New) | 15 | Tumor-to-Background Ratio (TBRmax) | Mean TBRmax of 3.00. | [9] |
| [¹¹C]Methionine | Pediatric High-Grade Glioma (Recurrence) | 27 | Diagnostic Performance | Sensitivity: 100%, Specificity: 60%, Accuracy: 93%. | [10] |
| [¹⁸F]FACBC | Glioma | 6 | Lesion-to-Normal Ratio (L/N) | L/N ratios were higher for FACBC than for MET in all cases. | [7] |
| [¹¹C]Methionine | Glioma | 6 | Lesion-to-Normal Ratio (L/N) | L/N ratios were lower than FACBC. | [7] |
| [¹⁸F]FACBC | Hepatocellular Carcinoma (Woodchuck Model) | - | Peak Standardized Uptake Value (SUV) | Peaked at an SUV of ~3.5. Uptake declined after the peak. | [6] |
| [¹¹C]Methionine | Hepatocellular Carcinoma (Woodchuck Model) | - | Peak Standardized Uptake Value (SUV) | Peaked at an SUV of ~3.5. Maintained a plateaued contrast. | [6] |
| [¹⁸F]FACBC | Low-Grade Glioma Cells (in vitro) | - | Tracer Uptake | Uptake was 1.4-2.6 times higher than that of Methionine. | [1] |
| [¹⁸F]FACBC | High-Grade Glioma Cells (in vitro) | - | Tracer Uptake | Uptake was almost equal to that of Methionine. | [1] |
Experimental Protocols and Workflow
Standardized protocols are crucial for ensuring the reproducibility and comparability of PET imaging data. While specific parameters may vary by institution and scanner, the general workflows for [¹⁸F]FACBC and [¹¹C]Methionine share common principles.
Detailed Methodologies
[¹¹C]Methionine PET Protocol (Example for Brain Tumors)
-
Patient Preparation: Patients are required to fast for a minimum of 4-6 hours prior to the scan to reduce physiologic background activity.[9][11]
-
Radiotracer Synthesis and Administration: Due to the short 20.4-minute half-life of Carbon-11, L-[methyl-¹¹C]methionine must be produced on-site using a cyclotron.[12][13] A typical dose of 370 MBq (10 mCi) is administered as an intravenous bolus injection.[11] For pediatric patients, the dose may be adjusted based on body surface area.[9]
-
Imaging Acquisition: The patient is positioned in the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction.[11] PET imaging is typically initiated 10-20 minutes after tracer injection.[13] Scans can be dynamic, acquiring data over 60 minutes, or static, capturing images over a 15-20 minute period.[11][14]
-
Image Analysis: Images are reconstructed and co-registered with anatomical imaging like MRI.[9] Tumor uptake is quantified using the Standardized Uptake Value (SUV) and by calculating the ratio of tumor uptake to uptake in a contralateral, normal brain region (TBR or T/N ratio).[15][16]
[¹⁸F]FACBC PET Protocol (Example for Prostate Cancer)
-
Patient Preparation: A fasting period of at least 4 hours is required before the study.[4]
-
Radiotracer Administration: [¹⁸F]FACBC has a half-life of approximately 110 minutes, allowing for off-site production and distribution.[2] Patients receive an intravenous injection of 300-410 MBq (8-11 mCi).[17]
-
Imaging Acquisition: PET/CT imaging typically begins very soon after injection. Dynamic imaging of the pelvis may be performed for up to 65 minutes, followed by static whole-body images.[17] A typical clinical scan is a static image acquired 3-5 minutes post-injection.
-
Image Analysis: Uptake is assessed both visually and quantitatively. The maximum standardized uptake value (SUVmax) is recorded in suspected lesions.[17] Because it is a synthetic analog, there is little renal excretion in the early imaging window, which can be advantageous for pelvic imaging.[4][17]
Summary and Conclusion
Both this compound and Methionine are powerful PET tracers that offer significant advantages over traditional metabolic imaging with [¹⁸F]FDG in specific oncological applications.
[¹¹C]Methionine remains a gold standard for brain tumor imaging, particularly gliomas, offering high sensitivity and excellent contrast against normal brain parenchyma.[3][18] Its primary limitation is the short half-life of ¹¹C, which necessitates an on-site cyclotron, limiting its widespread availability.[2]
[¹⁸F]FACBC provides a key logistical advantage with its longer ¹⁸F half-life, allowing for broader distribution. It is well-established for detecting recurrent prostate cancer and shows significant promise for other malignancies, including brain tumors, where it may offer higher lesion-to-normal tissue contrast than MET.[6][7]
The choice between these tracers will ultimately be guided by the clinical indication, logistical considerations, and the specific diagnostic information required by researchers and clinicians. As research continues, the distinct roles and potential synergistic uses of these and other amino acid tracers will be further clarified, advancing the field of precision oncology.
References
- 1. Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic and Prognostic Significance of Methionine Uptake and Methionine Positron Emission Tomography Imaging in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciprofiles.com [sciprofiles.com]
- 7. Diagnosis of Brain Tumors Using Amino Acid Transport PET Imaging with 18F-fluciclovine: A Comparative Study with L-methyl-11C-methionine PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of C-11 methionine and C-11 choline for PET imaging of brain metastases: a prospective pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [11C]-methionine positron emission tomography in the evaluation of pediatric low-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11C-Methionine PET for Identification of Pediatric High-Grade Glioma Recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of [11C]methionine PET study: appropriate scan timing and effect of plasma amino acid concentrations on the SUV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ketteringhealth.org [ketteringhealth.org]
- 13. Value of 11C-Methionine PET Imaging in High-Grade Gliomas: A Narrative Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Imaging Spectrum and Pitfalls of 11C-Methionine Positron Emission Tomography in a Series of Patients with Intracranial Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined amino acid PET-MRI for identifying recurrence in post-treatment gliomas: together we grow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Initial experience with the radiotracer anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid with PET/CT in prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Value of 11C-Methionine PET Imaging in High-Grade Gliomas: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of 1-Aminocyclobutanecarboxylic Acid (ACBC) Uptake Studies: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the nuances of 1-aminocyclobutanecarboxylic acid (ACBC) uptake studies is critical for accurate and reproducible results in oncological imaging. This guide provides a comprehensive comparison of ACBC PET imaging with alternative methods, supported by experimental data, detailed protocols, and visual workflows to enhance clarity and application in a research setting.
The reproducibility of positron emission tomography (PET) studies using ACBC, commercially known as ¹⁸F-fluciclovine or Axumin®, is paramount for its clinical utility in diagnosing and managing cancers, particularly prostate cancer and gliomas. While no studies directly assess the reproducibility of ACBC uptake in large cohorts, the existing literature highlights several factors that can influence variability. These include patient preparation, radiotracer injection technique, and the timing of image acquisition.[1][2] Standardization of these parameters is crucial for ensuring comparable results across different imaging centers and in longitudinal studies of the same patient.
Comparative Performance of ACBC PET
ACBC PET imaging offers distinct advantages in specific clinical scenarios compared to other imaging modalities. Its uptake is mediated by amino acid transporters, such as ASCT2 and LAT1, which are upregulated in many cancer cells.[3] This mechanism provides a different biological insight compared to the glucose metabolism-based tracer, ¹⁸F-FDG.
ACBC vs. PSMA PET in Prostate Cancer
In the realm of recurrent prostate cancer, both ¹⁸F-fluciclovine and prostate-specific membrane antigen (PSMA)-targeted PET tracers have shown high detection rates. However, PSMA PET has demonstrated superior performance, especially at low prostate-specific antigen (PSA) levels.[1] A systematic review indicated that while both tracers are effective, PSMA PET radiopharmaceuticals generally provide higher overall detection rates.[4]
| Tracer | Detection Rate (Overall) | Detection Rate (PSA < 1 ng/mL) | Primary Uptake Mechanism |
| ¹⁸F-Fluciclovine (ACBC) | 76.5% - 87%[5][6] | 21.0% - 41.4%[7] | Amino Acid Transporters (ASCT2, LAT1)[3] |
| PSMA Tracers | 84.7% - 91%[8][9] | 42% - 66%[4] | Prostate-Specific Membrane Antigen (PSMA) expression[3] |
Table 1: Comparative Detection Rates of ¹⁸F-Fluciclovine (ACBC) and PSMA PET in Recurrent Prostate Cancer.
ACBC in Glioma Imaging
For gliomas, amino acid PET tracers like ¹⁸F-fluciclovine are valuable for differentiating high-grade from low-grade tumors and for distinguishing tumor recurrence from treatment-related changes.[10][11] A meta-analysis on the diagnostic accuracy of ¹⁸F-fluciclovine PET for detecting high-grade gliomas reported a pooled sensitivity of 92.9% and a specificity of 70.7%.[12]
| Parameter | ¹⁸F-Fluciclovine (ACBC) PET in Gliomas |
| Sensitivity (HGG) | 85.7% - 100%[12] |
| Specificity (HGG) | 50% - 100%[12] |
| SUVmax Cutoff (HGG vs LGG) | > 4.3 (Sensitivity 90.9%, Specificity 97.5%)[10] |
| SUVmax Cutoff (Recurrence) | 4.66 - 5.7 (AUC 0.86 - 0.90)[13] |
Table 2: Diagnostic Performance of ¹⁸F-Fluciclovine (ACBC) PET in High-Grade Gliomas (HGG).
Experimental Protocols
Standardization of the imaging protocol is a cornerstone of reproducibility. Below are detailed methodologies for ¹⁸F-fluciclovine PET/CT imaging.
Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours prior to the scan to minimize background muscle uptake.[14]
-
Exercise: Strenuous physical activity should be avoided for at least 24 hours before the scan to reduce physiologic muscle uptake of the tracer.[15]
-
Recent Procedures: As inflammation can lead to increased amino acid transporter expression, it is advisable to consider the timing of the PET scan after procedures such as biopsies, though no official recommendation exists.[1]
Radiopharmaceutical Administration and Imaging
-
Dose: The recommended intravenous dose of ¹⁸F-fluciclovine is 370 MBq (10 mCi) ± 20%.[1]
-
Injection: The injection should be administered intravenously with the patient in a supine position on the PET/CT scanner.[1]
-
Uptake Time: Imaging should commence 3-5 minutes after the injection. This short uptake time is a key difference from FDG PET and is due to the rapid uptake and faster washout of ¹⁸F-fluciclovine in tumor tissue compared to background.[15]
-
Image Acquisition:
-
Pelvis: For prostate cancer imaging, the initial acquisition should cover the pelvis for 5 minutes per bed position.[1]
-
Whole Body: Subsequent imaging from the base of the skull to the mid-thighs is typically performed at 3-5 minutes per bed position.[1]
-
Brain: For glioma imaging, dynamic or static imaging of the brain is performed, with time-activity curves demonstrating a plateau for both high-grade and low-grade gliomas starting around 30 minutes post-injection.[10]
-
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved in ACBC uptake and its application in a clinical research setting, the following diagrams provide a visual representation of the key pathways and workflows.
Figure 1. Simplified signaling pathway of ACBC uptake in cancer cells.
Figure 2. Standardized workflow for ¹⁸F-Fluciclovine (ACBC) PET/CT studies.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Which PSMA PET/CT interpretation criteria most effectively diagnose prostate cancer? a retrospective cohort study | springermedizin.de [springermedizin.de]
- 4. Detection Rates of PSMA-PET Radiopharmaceuticals in Recurrent Prostate Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 18F-Fluciclovine PET/CT Detection of Recurrent Prostate Carcinoma in Patients With Serum PSA ≤ 1 ng/mL After Definitive Primary Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSMA PET/CT vs. CT alone in newly diagnosed biochemical recurrence of prostate cancer after radical prostatectomy: Comparison of detection rates and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PSMA PET-CT Accurately Detects Prostate Cancer Spread - NCI [cancer.gov]
- 10. [18F]Fluciclovine PET discrimination between high- and low-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PET Imaging in Glioblastoma: Use in Clinical Practice - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajnr.org [ajnr.org]
- 14. researchgate.net [researchgate.net]
- 15. snmmi.org [snmmi.org]
A Comparative Analysis of 1-Aminocyclobutanecarboxylic Acid: In Vitro and In Vivo Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo effects of 1-Aminocyclobutanecarboxylic acid (ACBC). The following sections detail its mechanism of action, present quantitative data from experimental studies, and provide comprehensive experimental protocols.
This compound (ACBC) is a cyclic non-proteinogenic amino acid that has garnered interest for its biological activities, primarily related to the central nervous system and as a potential diagnostic tool in oncology. This guide synthesizes available data to draw a clear comparison between its effects in controlled laboratory settings and within living organisms.
Mechanism of Action: Modulation of the Glutamatergic System
The primary mechanism of action of this compound and its derivatives involves the modulation of the glutamatergic system, specifically targeting the N-methyl-D-aspartate (NMDA) receptor. The glutamatergic synapse is the main excitatory pathway in the mammalian central nervous system. Glutamate (B1630785), the primary excitatory neurotransmitter, activates both ionotropic (such as NMDA and AMPA receptors) and metabotropic glutamate receptors, playing a crucial role in synaptic plasticity, learning, and memory.
There is evidence suggesting a dual role for ACBC at the NMDA receptor. Some studies indicate that ACBC acts as a partial agonist at the glycine (B1666218) binding site on the NR1 subunit of the NMDA receptor.[1] Conversely, and more extensively documented for its derivatives, is the role of an NMDA receptor antagonist.[2][3] This antagonist activity is believed to underlie its anticonvulsant properties. By blocking the NMDA receptor, these compounds can inhibit excessive excitatory neurotransmission, a hallmark of seizure activity.
Quantitative Data Presentation
To facilitate a clear comparison, the following tables summarize the available quantitative data on the in vitro and in vivo effects of ACBC and its derivatives. It is important to note that specific quantitative data for the parent compound, this compound, is limited in the reviewed literature. Therefore, data for its potent derivatives are presented to illustrate the compound's activity profile.
Table 1: In Vitro NMDA Receptor Antagonist Activity of ACBC Derivatives
| Compound | Assay Type | Preparation | IC50 / Ki | Reference |
| ACBC Derivatives (e.g., cis- and trans-3-substituted) | NMDA receptor antagonism | Neonatal rat motoneurons | Potent and selective antagonists | [2] |
Note: Specific IC50/Ki values for the parent ACBC were not available in the reviewed literature. The activity is described as potent and selective for its derivatives.
Table 2: In Vivo Anticonvulsant Activity of ACBC Derivatives
| Compound | Animal Model | Seizure Type | Administration Route | ED50 | Reference |
| ACBC Derivatives | Audiogenic DBA/2 mice | Sound-induced seizures | Intracerebroventricular | Activity parallels NMDA receptor antagonism | [2][4] |
Note: A specific ED50 value for the parent ACBC was not available in the reviewed literature. The anticonvulsant activity is reported to be in line with in vitro NMDA receptor antagonist activity.
Table 3: In Vivo Tumor Uptake of Radiolabeled ACBC
| Radiotracer | Animal Model | Tumor Type | Key Findings | Reference |
| [14C]ACBC | Rats and Hamsters | Various (e.g., Adenocarcinoma, Hepatocellular Carcinoma) | Preferential incorporation into tumors, with maximum tissue concentrations within 30 minutes post-injection. | |
| [11C]ACBC | Humans | Recurrent Brain Tumors | Average tumor-to-contralateral gray matter ratio of 5.0. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro: NMDA Receptor Binding Assay
This protocol is based on a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (prepared or commercially available)
-
[3H]CGP-39653 (radioligand)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Unlabeled L-glutamate (for non-specific binding determination)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In a 96-well plate, add the following to each well:
-
50 µL of Tris-HCl buffer
-
50 µL of [3H]CGP-39653 (to a final concentration of ~5 nM)
-
50 µL of varying concentrations of this compound (e.g., from 1 nM to 1 mM) or buffer (for total binding) or a high concentration of unlabeled L-glutamate (1 mM, for non-specific binding).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vivo: Audiogenic Seizure Model in DBA/2 Mice
This protocol describes the induction of seizures by a high-intensity auditory stimulus in genetically susceptible DBA/2 mice to evaluate the anticonvulsant effects of a test compound.[5][6][7]
Objective: To determine the median effective dose (ED50) of this compound required to protect against sound-induced seizures.
Materials:
-
Male DBA/2 mice (21-28 days old)
-
Sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or a speaker emitting a 12-16 kHz tone at 100-120 dB)
-
This compound (test compound)
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one week before the experiment.
-
Drug Administration: Administer different doses of this compound or vehicle to groups of mice via i.p. injection. A typical pre-treatment time is 30-60 minutes before seizure induction.
-
Seizure Induction: Place each mouse individually into the sound-proof chamber. After a brief habituation period (e.g., 60 seconds), expose the mouse to the high-intensity auditory stimulus for a fixed duration (e.g., 60 seconds).
-
Observation and Scoring: Observe the mouse's behavior during the auditory stimulation and for a short period afterward. Record the occurrence and latency of the following seizure phases:
-
Wild running
-
Clonic seizures (jerking of the limbs)
-
Tonic seizures (rigid extension of the limbs)
-
Respiratory arrest (lethality)
-
-
Protection Criteria: A mouse is considered protected if it does not exhibit tonic seizures.
-
Data Analysis: For each dose of the test compound, calculate the percentage of mice protected. Determine the ED50, the dose that protects 50% of the mice from tonic seizures, using a probit analysis or a similar statistical method.
In Vivo: Tumor Imaging with Radiolabeled ACBC
This protocol outlines a general procedure for positron emission tomography (PET) imaging of tumors in animal models using radiolabeled ACBC.
Objective: To visualize and quantify the uptake of radiolabeled ACBC in tumors.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered models)
-
Radiolabeled ACBC (e.g., [11C]ACBC)
-
Small animal PET scanner
-
Anesthesia (e.g., isoflurane)
-
Syringes for intravenous (i.v.) injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Radiotracer Administration: Administer a known amount of radiolabeled ACBC to the mouse via i.v. injection (e.g., through the tail vein).
-
PET Imaging: Immediately after injection, place the mouse in the PET scanner and acquire dynamic or static images over a specified period (e.g., 60 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET images. Draw regions of interest (ROIs) over the tumor and other relevant tissues (e.g., muscle, brain) to generate time-activity curves.
-
Quantification: Calculate the standardized uptake value (SUV) for the tumor at different time points. The SUV is a semi-quantitative measure of radiotracer uptake, normalized for injected dose and body weight.
Mandatory Visualization
Glutamatergic Synapse and the Action of ACBC
The following diagram illustrates the key components of a glutamatergic synapse and the proposed antagonistic action of this compound on the NMDA receptor.
Caption: Glutamatergic synapse showing ACBC as an NMDA receptor antagonist.
Experimental Workflow for In Vivo Anticonvulsant Study
The following diagram outlines the workflow for assessing the anticonvulsant activity of this compound in the audiogenic seizure model.
Caption: Workflow for in vivo anticonvulsant testing of ACBC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of anticonvulsant drugs in DBA/2 mice with sound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Genetically epilepsy-prone rats (GEPRs) and DBA/2 mice: Two animal models of audiogenic reflex epilepsy for the evaluation of new generation AEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1-Aminocyclobutanecarboxylic Acid as a Glycine-Site Modulator of the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Aminocyclobutanecarboxylic acid (ACBC) with other N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data and detailed methodologies. ACBC is validated as a low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor, a mechanism distinct from classical NMDA receptor antagonists.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its overactivation, however, leads to excitotoxicity, implicating it in various neurological disorders.[2] NMDARs require the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for channel activation.[3] Antagonism of the NMDAR can be achieved through several mechanisms:
-
Competitive Antagonists: Bind to the glutamate site on the GluN2 subunit.
-
Uncompetitive Channel Blockers: Bind within the ion channel pore, blocking the flow of ions.
-
Glycine Site Antagonists: Bind to the co-agonist site on the GluN1 subunit, preventing activation.
This compound (ACBC) modulates the NMDA receptor by acting at this glycine site. However, experimental evidence characterizes it as a low-efficacy partial agonist, meaning it binds to the site but elicits a much weaker response than full agonists like glycine, effectively acting as a functional antagonist in the presence of saturating co-agonist concentrations.[4]
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for ACBC and a selection of alternative NMDA receptor antagonists. Lower values indicate higher affinity or potency.
Table 1: Glycine Site Modulators
| Compound | Primary Target | Kᵢ (nM) | IC₅₀ (µM) | Classification | Reference(s) |
| ACBC | GluN1 Glycine Site | Data not available¹ | - | Low-Efficacy Partial Agonist | [4] |
| 7-Chlorokynurenic acid (7-CKA) | GluN1 Glycine Site | 640 | 0.56 | Antagonist | [5] |
| D-Cycloserine | GluN1 Glycine Site | - | - | High-Efficacy Partial Agonist | [4] |
Table 2: Competitive and Uncompetitive Antagonists
| Compound | Primary Target | Kᵢ (nM) | IC₅₀ (µM) | Classification | Reference(s) |
| D-AP5 | GluN2 Glutamate Site | 340 | - | Competitive Antagonist | [6] |
| CPP | GluN2 Glutamate Site | 340 | - | Competitive Antagonist | [6] |
| MK-801 (Dizocilpine) | Ion Channel Pore (PCP site) | 3.7 | 0.03 | Uncompetitive Antagonist | [5] |
| Ketamine | Ion Channel Pore (PCP site) | 430 | 0.43 | Uncompetitive Antagonist | [7] |
| Memantine | Ion Channel Pore (PCP site) | 500 - 1000 | 1.04 | Uncompetitive Antagonist | [7] |
Visualizing NMDA Receptor Modulation
The diagrams below illustrate the NMDA receptor signaling pathway and a standard workflow for validating compounds like ACBC.
References
- 1. Kinetic basis of partial agonism at NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders | MDPI [mdpi.com]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand‐binding core | The EMBO Journal [link.springer.com]
- 7. Agonist-specific Gating of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Aminocyclobutanecarboxylic Acid Derivatives in Neurological, Immunological, and Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Guide to the Performance of Novel 1-Aminocyclobutanecarboxylic Acid Derivatives
This compound and its derivatives represent a versatile class of compounds with significant potential across various therapeutic areas. Their rigid cyclobutane (B1203170) scaffold offers a unique conformational constraint that can enhance biological activity and selectivity. This guide provides a head-to-head comparison of the performance of these derivatives as N-Methyl-D-aspartate (NMDA) receptor antagonists, as components of immunomodulatory peptides, and as succinate (B1194679) dehydrogenase (SDH) inhibitors with antifungal properties. The following sections present quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid in the selection and development of these compounds for therapeutic applications.
Performance as NMDA Receptor Antagonists
A series of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have demonstrated potent and selective antagonist activity at NMDA receptors.[1] The introduction of a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position of the cyclobutane ring has been shown to be particularly effective.[1] The antagonist activity of these derivatives, evaluated in neonatal rat motoneurons, is compared below against the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).
| Compound ID | Potency vs. D-AP5 | Reference Compound Equipotency |
| 4b | More Potent | CPP |
| 24 | More Potent | CPP |
| 35 | More Potent | CPP |
| 40 | More Potent | CPP |
CPP: [3-(+/-)-2-carboxypiperazin-4-yl)-1-propyl]phosphonate
Signaling Pathway of NMDA Receptor Antagonism
NMDA receptor antagonists interfere with the binding of the excitatory neurotransmitter glutamate (B1630785) to its receptor. This action blocks the influx of calcium ions (Ca2+) into the neuron, a key event in excitatory neurotransmission. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for these antagonists.
References
A Comparative Guide to 1-Aminocyclobutanecarboxylic Acid (ACBC)-Based PET Tracers in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for 1-aminocyclobutanecarboxylic acid (ACBC)-based positron emission tomography (PET) tracers, primarily focusing on ¹⁸F-Fluciclovine, with alternative PET radiotracers used in the imaging of recurrent prostate cancer and other malignancies. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the performance and methodologies of these imaging agents.
Introduction to ACBC-Based Tracers
Radiolabeled synthetic amino acids, such as the this compound (ACBC) analogue ¹⁸F-Fluciclovine (trade name Axumin®), are PET tracers designed to visualize cancerous tissues.[1][2] These tracers are taken up by cancer cells through upregulated amino acid transporters, providing a metabolic signal of the disease.[1][2] This guide will delve into the clinical performance of ACBC-based tracers, drawing comparisons with other key PET agents, namely Prostate-Specific Membrane Antigen (PSMA)-targeted and Choline-based radiotracers.
Comparative Clinical Performance in Recurrent Prostate Cancer
The primary clinical application for ¹⁸F-Fluciclovine is in the detection of recurrent prostate cancer, particularly in patients with biochemical recurrence (rising Prostate-Specific Antigen - PSA levels) following definitive therapy. Clinical trials have demonstrated its efficacy, which is often compared to other imaging modalities and PET tracers.
Head-to-Head Comparison: ¹⁸F-Fluciclovine vs. PSMA-PET
Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers, such as ⁶⁸Ga-PSMA-11, have emerged as a highly sensitive alternative for imaging prostate cancer.
A prospective head-to-head comparison of ¹⁸F-Fluciclovine and ⁶⁸Ga-PSMA-11 in patients with biochemical recurrence of prostate cancer revealed comparable overall detection rates, with 79.3% for ¹⁸F-Fluciclovine and 82.8% for ⁶⁸Ga-PSMA-11.[3] Notably, ¹⁸F-Fluciclovine showed a higher detection rate for local recurrence in the prostate bed (37.9% vs. 27.6%), a region where ⁶⁸Ga-PSMA-11 can be limited by urinary bladder activity.[3] Conversely, ⁶⁸Ga-PSMA-11 demonstrated a trend towards better detection of extrapelvic lymph node and bone metastases.[3]
A meta-analysis comparing various ¹⁸F-labeled tracers found that ¹⁸F-PSMA had the highest pooled detection rate for recurrent prostate cancer at 83%, compared to 74% for ¹⁸F-Fluciclovine and 66% for ¹⁸F-Choline.[4] This meta-analysis also highlighted the superior performance of ¹⁸F-PSMA across different PSA levels, particularly at lower values.[4]
Table 1: Detection Rates of ¹⁸F-Fluciclovine vs. ¹⁸F-PSMA PET/CT in Recurrent Prostate Cancer by PSA Level
| PSA Level (ng/mL) | ¹⁸F-Fluciclovine Detection Rate (%) | ¹⁸F-PSMA Detection Rate (%) |
| <0.5 | 23 | 58 |
| 0.5 - 0.99 | 46 | 75 |
| 1.0 - 1.99 | 57 | 86 |
| >2.0 | 92 | 94 |
| (Data sourced from a meta-analysis of ¹⁸F-labeled tracers)[4] |
Comparison with Choline-PET
Choline-based PET tracers, such as ¹¹C-Choline and ¹⁸F-Choline, were among the earlier agents used for imaging recurrent prostate cancer.
A direct comparison study between ¹⁸F-Fluciclovine and ¹¹C-Choline in patients with biochemical relapse after radical prostatectomy showed overall superior imaging performance for ¹⁸F-Fluciclovine. For nodal disease, the sensitivity, specificity, and accuracy were 37%, 67%, and 38% for ¹⁸F-Fluciclovine, respectively, compared to 32%, 40%, and 32% for ¹¹C-Choline.[5]
Table 2: Diagnostic Performance of ¹⁸F-Fluciclovine vs. ¹¹C-Choline PET/CT for Nodal Disease in Recurrent Prostate Cancer
| Metric | ¹⁸F-Fluciclovine (%) | ¹¹C-Choline (%) |
| Sensitivity | 37 | 32 |
| Specificity | 67 | 40 |
| Accuracy | 38 | 32 |
| (Data from a comparative study in patients post-radical prostatectomy)[5] |
Impact on Patient Management
A significant aspect of a diagnostic tracer's utility is its impact on clinical decision-making. The LOCATE and FALCON trials demonstrated that ¹⁸F-Fluciclovine PET/CT findings led to changes in patient management plans in 59% and 64% of cases, respectively.[6]
Performance in Other Malignancies
While the primary indication for ¹⁸F-Fluciclovine is recurrent prostate cancer, its utility has been explored in other cancers. For instance, in a prospective phase 2 trial for recurrent brain metastases after radiation therapy, ¹⁸F-Fluciclovine demonstrated high diagnostic performance in differentiating tumor recurrence from radiation necrosis.
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the accuracy and reproducibility of PET imaging studies.
¹⁸F-Fluciclovine PET/CT Protocol
-
Patient Preparation:
-
Patients should fast for a minimum of 4 hours prior to the scan.[3][7] Water intake is permitted.
-
Strenuous physical activity should be avoided for at least 24 hours before the scan.[3][8]
-
Patients are advised to void approximately 30-60 minutes before the injection and refrain from voiding again until the scan is complete to minimize urinary activity in the pelvis.[7]
-
-
Tracer Administration:
-
The recommended dose of ¹⁸F-Fluciclovine is 370 MBq (10 mCi), administered as an intravenous bolus injection.[7]
-
The injection should ideally be administered in the right arm to avoid potential misinterpretation of tracer accumulation in the left axillary vein as a metastatic lymph node.[7]
-
An intravenous flush of sterile saline should follow the injection to ensure the full dose is delivered.[7]
-
-
Imaging Acquisition:
-
PET scanning should commence 3 to 5 minutes after the completion of the ¹⁸F-Fluciclovine injection.[7]
-
The patient is positioned supine with their arms raised above their head.[7]
-
A low-dose CT scan is typically performed for attenuation correction and anatomical localization.
-
The PET scan duration is generally 20-30 minutes.[7]
-
⁶⁸Ga-PSMA-11 PET/CT Protocol
-
Patient Preparation:
-
No specific dietary restrictions are generally required.
-
Patients are encouraged to be well-hydrated.
-
-
Tracer Administration:
-
The typical administered activity of ⁶⁸Ga-PSMA-11 is around 1.8-2.2 MBq/kg body weight.
-
The tracer is administered via intravenous injection.
-
-
Imaging Acquisition:
-
Imaging is typically performed 50-100 minutes after tracer injection.[9]
-
A low-dose CT scan is acquired for attenuation correction and anatomical correlation.
-
The patient is positioned supine for the scan.
-
¹¹C-Choline PET/CT Protocol
-
Patient Preparation:
-
Patients are typically required to fast for at least 4-6 hours prior to the scan.[5]
-
-
Tracer Administration:
-
The administered activity of ¹¹C-Choline is generally in the range of 370-555 MBq.
-
The tracer is given as an intravenous injection.
-
-
Imaging Acquisition:
-
Due to the short half-life of Carbon-11 (approximately 20 minutes), imaging commences shortly after injection, often within 5-15 minutes.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Signaling Pathways and Experimental Workflows
The uptake of ACBC-based tracers like Fluciclovine is mediated by amino acid transporters that are overexpressed in cancer cells. The following diagram illustrates a simplified representation of this mechanism.
Caption: Simplified diagram of ¹⁸F-Fluciclovine uptake into a prostate cancer cell via LAT1 and ASCT2 amino acid transporters.
The following diagram illustrates a typical workflow for a clinical trial evaluating a PET tracer.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. ouh.nhs.uk [ouh.nhs.uk]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. snmmi.org [snmmi.org]
- 5. Choline C-11 PET scan - Mayo Clinic [mayoclinic.org]
- 6. PSMA PET Scan for Prostate Cancer | UCSF Radiology [radiology.ucsf.edu]
- 7. Axumin® (fluciclovine F 18) injection | Using Axumin® (fluciclovine F 18) Injection [axumin.com]
- 8. How to Prepare for Your Fluciclovine Scan | Brown University Health [brownhealth.org]
- 9. 68Ga-PSMA-11 PET/CT in prostate cancer local recurrence: impact of early images and parametric analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Aminocyclobutanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-Aminocyclobutanecarboxylic acid is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in accordance with general laboratory waste regulations.
Hazard Identification and Waste Characterization
Before disposal, it is essential to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Due to these properties, this compound and any materials contaminated with it must be treated as hazardous waste. It should not be disposed of in regular trash or poured down the sink. All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).
Immediate Safety and Handling for Disposal
When preparing this compound for disposal, all personnel must use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Required PPE:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.
-
Respiratory Protection: An N95 dust mask or equivalent is recommended, especially when handling the solid form, to avoid inhaling dust.
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
Step-by-Step Disposal Protocol
Follow these procedures to ensure safe and compliant disposal of this compound waste.
Step 1: Container Selection and Management
-
Select a Compatible Container: Use a chemically compatible container with a leak-proof, screw-on cap. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must be in good condition, free from rust or leaks.
-
Keep Containers Closed: Waste containers must remain tightly closed except when actively adding waste. Using funnels for liquid waste is recommended, and they should be removed promptly after use.
Step 2: Waste Segregation and Collection
-
Avoid Mixing Wastes: Do not mix this compound waste with other incompatible waste streams. It is crucial to segregate wastes according to their hazard class (e.g., flammables, corrosives, oxidizers).
-
Solid Waste: For chemically contaminated solid waste such as gloves, absorbent paper, or empty product vials, double-bag the materials in clear plastic bags to allow for visual inspection.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the original label and the container may be disposed of as regular trash, though institutional policies may vary.
Step 3: Labeling the Waste Container
-
Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Required Information: The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages.
-
The date of waste generation (the date the container was started).
-
The physical state of the waste (solid or liquid).
-
Hazard pictograms corresponding to the chemical's hazards (e.g., irritant, health hazard).
-
Generator's name, department, and contact information.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically compatible and large enough to hold 110% of the volume of the largest container. This is to prevent spills and segregate incompatible wastes.
Step 5: Arranging for Disposal
-
Request Pickup: Once the waste container is full or you are approaching the storage time limit, submit a hazardous waste pickup request to your institution's EHS office. This is often done through an online system or by submitting a specific form.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Only trained EHS staff should handle the final removal of the waste from the laboratory.
Quantitative Storage Limits
Laboratories must adhere to strict limits on the amount and duration of hazardous waste storage in an SAA.
| Parameter | Limit | Citation |
| Maximum Volume per SAA | 55 gallons of hazardous waste | |
| Maximum Volume (Acute) | 1 quart of acute hazardous waste | |
| Time Limit for Full Containers | Must be removed within 3 days of being full | |
| General Time Limit | Must be collected within 90-365 days (varies by generator status and local regulation) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Personal protective equipment for handling 1-Aminocyclobutanecarboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 1-Aminocyclobutanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedural steps is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[3] Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety glasses or goggles. A face shield should be worn when there is a risk of splashing.[4][5] | To protect against eye irritation and serious eye damage from dust or splashes.[1][2][6] |
| Skin Protection | Protective gloves (nitrile or butyl rubber recommended). A lab coat is required.[1][4] | To prevent skin contact which can cause irritation.[1][2][6] |
| Respiratory Protection | Use a dust mask (e.g., N95 or P95) for nuisance exposures. For higher-level protection or when dust formation is significant, a respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) is necessary.[1] | To avoid inhalation of dust, which may cause respiratory tract irritation.[1][2] |
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the substance.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
Conduct all handling that may generate dust within a chemical fume hood.[8]
-
Before handling, ensure all required PPE is correctly worn.
-
To minimize dust formation, handle the solid material carefully. Avoid shaking or scooping vigorously.
-
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly while stirring in a fume hood.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
-
Use in Experiments:
Emergency Procedures
In the event of exposure or a spill, immediate action is required.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][8]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[1]
-
Spill: Wear suitable protective clothing. Avoid dust formation. Carefully sweep up the material, place it in a dry, covered container, and remove it from the area. Flush the spill area with water. Do not let the product enter drains.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Steps:
-
Contaminated Solid Waste:
-
Includes contaminated gloves, weigh boats, paper towels, etc.
-
Collect in a designated, labeled hazardous waste container. The container should be kept closed when not in use.
-
-
Unused Solid Chemical:
-
Contaminated Solutions:
-
Collect in a designated, labeled hazardous waste container for liquid waste.
-
Do not pour down the drain, as it should not be released into the environment.[7]
-
Neutralization may be a possibility for aqueous solutions, but this should be done in accordance with institutional safety protocols and local regulations. The pH should be adjusted to between 5 and 10.5 before drain disposal, followed by flushing with excess water.[10]
-
-
Contaminated Packaging:
-
Dispose of as unused product in a designated hazardous waste container.[9]
-
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to the final disposal of all related waste materials.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. leelinework.com [leelinework.com]
- 5. quora.com [quora.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. afgsci.com [afgsci.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
